R121919 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDPMVPDGTXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621775 | |
| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-66-4 | |
| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of R121919 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for R121919 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information presented herein is compiled from the seminal work published in the Journal of Medicinal Chemistry (2004, 47, 4787-4798), offering a detailed protocol for the preparation of this compound for research and development purposes.
Core Synthesis Strategy
The synthesis of this compound is achieved through a convergent approach, involving the preparation of two key intermediates: a substituted pyrazolo[1,5-a]pyrimidine core and a functionalized pyridine moiety. These intermediates are subsequently coupled via a Stille reaction, followed by conversion to the final hydrochloride salt.
Synthesis Pathway Overview
Experimental Protocols
Part 1: Synthesis of Intermediate 1: 3-Iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a multi-step process starting from commercially available reagents.
Step 1.1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Reaction: 5-Amino-3-methylpyrazole is condensed with ethyl acetoacetate.
-
Protocol: A solution of 5-amino-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol is treated with sodium ethoxide (1.1 eq). The mixture is heated at reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with acetic acid to precipitate the product, which is then collected by filtration, washed with water, and dried.
Step 1.2: Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
-
Reaction: The hydroxyl group of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is replaced with chlorine.
-
Protocol: A mixture of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphorus oxychloride (excess) is heated at reflux for 4 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried.
Step 1.3: Synthesis of 2,5-Dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
-
Reaction: The chloro group is displaced by dipropylamine.
-
Protocol: A solution of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) and dipropylamine (2.0 eq) in ethanol is heated at reflux for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
Step 1.4: Synthesis of 3-Iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (Intermediate 1)
-
Reaction: Iodination of the pyrazolo[1,5-a]pyrimidine core.
-
Protocol: To a solution of 2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (1.0 eq) in dichloromethane at room temperature, N-iodosuccinimide (1.1 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with a saturated sodium thiosulfate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Step | Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) |
| 1.1 | 5-Amino-3-methylpyrazole | Ethyl acetoacetate, Sodium ethoxide | Ethanol | 16 | Reflux | 85 |
| 1.2 | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Phosphorus oxychloride | Neat | 4 | Reflux | 92 |
| 1.3 | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Dipropylamine | Ethanol | 12 | Reflux | 78 |
| 1.4 | 2,5-Dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | N-Iodosuccinimide | Dichloromethane | 2 | rt | 95 |
Part 2: Synthesis of Intermediate 2: 2-(Dimethylamino)-4-methyl-5-(tributylstannyl)pyridine
This intermediate is prepared from 5-bromo-2-(dimethylamino)-4-methylpyridine.
-
Reaction: Halogen-metal exchange followed by stannylation.
-
Protocol: To a solution of 5-bromo-2-(dimethylamino)-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour, after which tributyltin chloride (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by distillation under reduced pressure.
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 5-Bromo-2-(dimethylamino)-4-methylpyridine | n-Butyllithium, Tributyltin chloride | Tetrahydrofuran | 3 | -78 to rt | 88 |
Part 3: Final Coupling and Salt Formation
Step 3.1: Synthesis of 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (R121919, Free Base)
-
Reaction: Stille coupling of Intermediate 1 and Intermediate 2.
-
Protocol: A mixture of 3-iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (Intermediate 1, 1.0 eq), 2-(dimethylamino)-4-methyl-5-(tributylstannyl)pyridine (Intermediate 2, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in toluene is heated at reflux under a nitrogen atmosphere for 18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the free base of R121919.
Step 3.2: Synthesis of this compound
-
Reaction: Conversion of the free base to its hydrochloride salt.
-
Protocol: The purified free base of R121919 is dissolved in diethyl ether, and a solution of hydrogen chloride in diethyl ether (1.1 eq) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound as a solid.
| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) |
| Intermediate 1 and Intermediate 2 | Tetrakis(triphenylphosphine)palladium(0) | Toluene | 18 | Reflux | 75 |
| R121919 (Free Base) | Hydrogen chloride in diethyl ether | Diethyl ether | 1 | rt | 98 |
Experimental Workflow
This guide provides a detailed, step-by-step methodology for the synthesis of this compound, intended to be a valuable resource for the scientific community. Researchers should adhere to all standard laboratory safety procedures when carrying out these protocols.
R121919 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of R121919 hydrochloride, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Chemical Properties and Structure
This compound, also known as NBI 30775, is a non-peptide small molecule that has been instrumental in the study of the CRF system and its role in stress-related disorders.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | [1] |
| Molecular Formula | C22H32N6.HCl | [1] |
| Molecular Weight | 416.99 g/mol | [1] |
| CAS Number | 195055-66-4 | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in ethanol (to 100 mM) and DMSO (to 10 mM with gentle warming) | [1][4] |
| Storage | Store at +4°C | [1][4] |
Structure:
The chemical structure of R121919 is characterized by a pyrazolopyrimidine core. The IUPAC name and the SMILES (Simplified Molecular Input Line Entry System) string provide a textual representation of the molecule's two-dimensional structure.
-
IUPAC Name: 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride[1]
-
SMILES: CCCN(C1=CC(C)=NC2=C(C3=CN=C(N(C)C)C=C3C)C(C)=NN12)CCC.Cl
Mechanism of Action and Biological Activity
This compound is a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] It exhibits high selectivity for CRF1 over the CRF2 receptor, with a reported inhibitory constant (Ki) of 2 to 5 nM.[2][3] By blocking the CRF1 receptor, R121919 effectively inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This action leads to the attenuation of stress-induced physiological and behavioral responses.
| Biological Parameter | Value | Reference(s) |
| Target | Corticotropin-releasing factor receptor 1 (CRF1) | [1][2] |
| Activity | Antagonist | [1][2] |
| Ki | 2-5 nM | [2][3] |
| In Vivo Effects | Anxiolytic, Antidepressant, Reduces stress-induced elevations of plasma ACTH and corticosterone | [1][5][6] |
| Bioavailability | Orally bioavailable | [1] |
Signaling Pathway Inhibition
The primary signaling pathway inhibited by this compound is the CRF1 receptor-mediated cascade. Upon binding of CRF, the CRF1 receptor, a G-protein coupled receptor (GPCR), typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[7] R121919, by acting as an antagonist, prevents this activation.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While specific, detailed protocols for this compound are proprietary to manufacturers, a general methodology for assessing the purity of small molecules by HPLC is outlined below. The purity of this compound is consistently reported as ≥98%.[1]
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of R121919.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
In Vivo Inhibition of Stress-Induced ACTH Release
This protocol is a generalized representation based on methodologies described in the literature for evaluating the in vivo efficacy of CRF1 antagonists like R121919.[5][6]
Objective: To assess the ability of this compound to reduce the stress-induced increase in plasma adrenocorticotropic hormone (ACTH) in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 5% polyethoxylated castor oil in water)[3]
-
Adult male rats
-
Restraint stress apparatus
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ACTH ELISA kit
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., intravenous, subcutaneous, or oral gavage) at a predetermined time before stress induction.[3][5]
-
Stress Induction: Subject the animals to a period of restraint stress (e.g., 15-30 minutes).
-
Blood Collection: Immediately after the stress period, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ACTH Measurement: Quantify the concentration of ACTH in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma ACTH levels between the vehicle-treated and R121919-treated groups. A significant reduction in ACTH levels in the R121919 group indicates effective in vivo antagonism of the CRF1 receptor.
Conclusion
This compound is a well-characterized and highly selective CRF1 receptor antagonist that has proven to be a valuable tool in preclinical research. Its potent inhibitory effects on the HPA axis and its anxiolytic and antidepressant-like properties in animal models have significantly contributed to our understanding of the role of the CRF system in stress-related psychopathologies. This technical guide provides a consolidated resource of its chemical properties, structure, and biological activity to aid researchers in their ongoing investigations.
References
- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
NBI-30775: A Technical Guide to its Physicochemical Characteristics and In Vitro/In Vivo Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-30775, also known as R121919, is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by Neurocrine Biosciences, it has been investigated for its potential therapeutic effects in anxiety and depression. This technical guide provides a comprehensive overview of the physicochemical properties of NBI-30775, its mechanism of action, and detailed protocols for key in vitro and in vivo experimental assessments.
Physicochemical Characteristics
| Property | Value | Source |
| Chemical Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Molecular Formula | C₂₂H₃₂N₆ | [1] |
| Molecular Weight | 380.53 g/mol | [1] |
| CAS Number | 195055-03-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and Ethanol.[2] In vivo formulations have been prepared in aqueous solutions containing polyethylene glycol, polyethoxylated castor oil, or SBE-β-CD.[1] | [1][2] |
| Hydrochloride Salt | ||
| Molecular Formula | C₂₂H₃₃ClN₆ | [3] |
| Molecular Weight | 416.99 g/mol | [3] |
| CAS Number | 195055-66-4 | [3] |
Mechanism of Action and Signaling Pathway
NBI-30775 functions as a high-affinity antagonist of the CRF1 receptor, with a Ki value reported to be between 2 and 5 nM.[1] It exhibits high selectivity for the CRF1 receptor over the CRF2 receptor and other G-protein coupled receptors.[1] The CRF1 receptor is a class B GPCR that, upon binding its endogenous ligand Corticotropin-Releasing Factor (CRF), activates multiple downstream signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels and activates Protein Kinase A (PKA). Additionally, the CRF1 receptor can signal through Gαq, activating Phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. It can also engage the mitogen-activated protein kinase (MAPK) pathway. By competitively binding to the CRF1 receptor, NBI-30775 blocks these downstream signaling events.
References
An In-depth Technical Guide to the Mechanism of Action of R121919 Hydrochloride on the CRF1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of R121919 hydrochloride, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The document details its binding properties, its impact on downstream signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism of Action
R121919 (also known as NBI 30775) is a non-peptide, orally bioavailable small molecule that functions as a high-affinity antagonist for the CRF1 receptor.[1][2] Its primary mechanism of action is to competitively bind to the CRF1 receptor, thereby preventing the endogenous ligand, corticotropin-releasing factor (CRF), and other urocortins from activating it. This blockade of the CRF1 receptor attenuates the physiological and behavioral responses to stress.[3]
In preclinical studies, R121919 has demonstrated anxiolytic and antidepressant properties.[1][2] It effectively reduces stress-induced elevations of plasma adrenocorticotropic hormone (ACTH) and corticosterone, key components of the hypothalamic-pituitary-adrenal (HPA) axis.[1][3] The selectivity of R121919 for the CRF1 receptor is significant, with over 1000-fold weaker activity at the CRF2 receptor and other receptor types.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of R121919 with the CRF1 receptor and its in vivo effects.
Table 1: Binding Affinity of R121919 for the CRF1 Receptor
| Parameter | Value | Species | Notes |
| Ki | 3.5 nM | Not Specified | High affinity for the CRF1 receptor.[1] |
| Ki | 2 to 5 nM | Not Specified | Potent and selective CRF1R antagonist.[2] |
Table 2: In Vivo Pharmacodynamic Effects of R121919 in Rats
| Model | Dose | Effect | Reference |
| Restraint Stress | 10 mg/kg | 91% reduction in peak plasma ACTH | [3] |
| Restraint Stress | 10 mg/kg | 75% reduction in peak plasma corticosterone | [3] |
| Defensive Withdrawal | 10 mg/kg | 82% decrease in ACTH response to novelty | [3] |
| Defensive Withdrawal | 10 mg/kg | 97% decrease in corticosterone response to novelty | [3] |
| Receptor Occupancy | 10 mg/kg (s.c.) | ~85% occupancy of cortical CRF1 receptors 75 min post-injection | [3] |
CRF1 Receptor Signaling Pathways
Activation of the CRF1 receptor, a G-protein-coupled receptor (GPCR), initiates multiple intracellular signaling cascades. R121919, as an antagonist, blocks the initiation of these pathways by CRF. The primary pathways include:
-
Gαs/Adenylyl Cyclase/PKA Pathway : The canonical pathway where CRF1 receptor activation leads to the stimulation of adenylyl cyclase by the Gαs subunit, resulting in the production of cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.[4]
-
Gαq/Phospholipase C/PKC Pathway : The CRF1 receptor can also couple to the Gαq subunit, activating Phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4]
-
MAP Kinase (ERK/MAPK) and Akt Pathways : CRF1 receptor activation has been shown to stimulate the mitogen-activated protein (MAP) kinase cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway, as well as the Akt/protein kinase B signaling pathway.[6] These pathways are crucial for regulating cellular processes like survival and proliferation.
Figure 1: CRF1 receptor downstream signaling pathways blocked by R121919.
Experimental Protocols
Detailed methodologies are crucial for the characterization of CRF1 receptor antagonists.
Protocol 1: Competitive Radioligand Binding Assay for CRF1 Receptor
-
Objective: To determine the binding affinity (Ki) of R121919 for the CRF1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-pro5 or HEK293 cells).
-
Radioligand: [3H]-SN003 or another suitable CRF1-selective radiolabeled antagonist.[7]
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., 10 µM unlabeled SN003).
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of R121919 in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membranes (e.g., 20 µg of protein per well), and the fixed concentration of the radioligand (e.g., 5 nM [3H]-SN003).[7]
-
Add the various concentrations of R121919 to the respective wells.
-
For total binding, add only the buffer, membranes, and radioligand.
-
For non-specific binding, add the buffer, membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the R121919 concentration. Determine the IC50 value (the concentration of R121919 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Restraint Stress Model in Rats
-
Objective: To evaluate the ability of R121919 to attenuate the HPA axis response to an acute stressor.
-
Materials:
-
Adult male rats (e.g., Sprague-Dawley) with surgically implanted jugular vein cannulas for blood sampling.
-
This compound formulated for intravenous (i.v.) or subcutaneous (s.c.) administration.
-
Vehicle control solution.
-
Restraint devices (e.g., plastic tubes).
-
Blood collection tubes containing EDTA.
-
ELISA or RIA kits for measuring plasma ACTH and corticosterone.
-
-
Methodology:
-
House the cannulated rats individually and allow them to recover from surgery.
-
On the day of the experiment, administer R121919 (e.g., 0, 1, 3, 10 mg/kg) or vehicle to different groups of rats. Administration is typically done 60 minutes before the stressor.[3]
-
Collect a baseline blood sample (Time 0) via the cannula just before applying the stressor.
-
Place the rats in the restraint devices for a specified duration (e.g., 5 minutes).[3]
-
Collect subsequent blood samples at various time points during and after the restraint period (e.g., 5, 15, 30, 60 minutes post-stress onset).
-
Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Measure the concentrations of ACTH and corticosterone in the plasma samples using commercially available assay kits.
-
Data Analysis: Plot the mean plasma ACTH and corticosterone concentrations over time for each treatment group. Compare the peak hormone concentrations and the total hormone release (area under the curve) between the R121919-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow Visualization
Figure 2: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a well-characterized, high-affinity, and selective CRF1 receptor antagonist. Its mechanism of action involves the direct blockade of the CRF1 receptor, leading to the inhibition of multiple downstream signaling pathways that are typically activated by CRF. This antagonism results in a significant attenuation of the HPA axis response to stress and produces anxiolytic-like effects in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of CRF1 receptor-targeted therapeutics.
References
- 1. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Selective Antagonism of Corticotropin-Releasing Factor Receptor 1 (CRF1) by R121919: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of the non-peptide small molecule, R121919, for the Corticotropin-Releasing Factor (CRF) receptor subtypes 1 and 2 (CRF1 and CRF2). The document details the quantitative binding data, the experimental methodologies used for its determination, and the associated intracellular signaling pathways.
Core Data Presentation: Binding Affinity of R121919
The selectivity of R121919 is a cornerstone of its pharmacological profile, demonstrating a pronounced preference for the CRF1 receptor over the CRF2 receptor. This high selectivity has positioned R121919 as a valuable tool for elucidating the specific physiological roles of the CRF1 receptor and as a potential therapeutic agent for stress-related disorders.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CRF2/CRF1) |
| R121919 | CRF1 | 2-5 nM[1] | >1000-fold |
| R121919 | CRF2 | >2000-5000 nM (estimated) | - |
Note: The Ki value for CRF2 is estimated based on the frequently cited ">1000-fold weaker activity" at this receptor compared to CRF1.[1]
Experimental Protocols: Determining Binding Affinity
The binding affinity of R121919 for CRF receptors is typically determined through competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay Workflow
A standard workflow for a competitive radioligand binding assay to determine the Ki of R121919 would involve the following key steps:
Key Methodological Details:
-
Membrane Preparation: Cell lines recombinantly expressing either human CRF1 or CRF2 receptors, or tissue homogenates known to be rich in these receptors (e.g., pituitary, cortex), are lysed to isolate cell membranes. This is achieved through homogenization followed by centrifugation to pellet the membranes, which are then resuspended in an appropriate buffer.
-
Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., [125I]Sauvagine or [125I]Tyr-CRF) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound, R121919.
-
Equilibrium: The incubation is allowed to proceed to equilibrium, where the binding of the radiolabeled ligand and the competitor has stabilized.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification and Analysis: The amount of radioactivity retained on the filters is quantified using a scintillation counter. The data are then plotted as the percentage of specific binding versus the concentration of R121919. A sigmoidal competition curve is generated, from which the IC50 (the concentration of R121919 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways of CRF1 and CRF2 Receptors
Both CRF1 and CRF2 receptors are Class B G-protein coupled receptors (GPCRs). Upon activation by their endogenous ligands (e.g., CRF, Urocortins), they primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
However, evidence also suggests that these receptors can couple to other G-proteins, such as Gq to activate the phospholipase C (PLC) pathway, or Gi. The differential coupling and downstream effectors can lead to distinct and sometimes opposing physiological effects of CRF1 and CRF2 activation.
CRF1 Receptor Signaling Pathway
CRF2 Receptor Signaling Pathway
References
Pharmacokinetics and ADME Profile of R121919 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of R121919 hydrochloride was discontinued due to observations of elevated liver enzymes in some subjects. This document summarizes publicly available information on its pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for research and informational purposes. A complete ADME profile, particularly in humans, is not fully available in the public domain.
Introduction
This compound is a potent and selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. By blocking the action of corticotropin-releasing factor at this receptor, R121919 was investigated for its potential therapeutic effects in stress-related disorders, such as major depressive disorder and anxiety. This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data and the ADME profile of this compound.
Pharmacokinetics
The pharmacokinetic profile of R121919 has been characterized in both preclinical species and in early-phase human clinical trials.
Preclinical Pharmacokinetics
Preclinical studies, primarily in rats, have provided foundational knowledge of the pharmacokinetic properties of R121919.
Table 1: Preclinical Pharmacokinetic Parameters of R121919 in Rats
| Parameter | Value | Species | Route of Administration | Source |
| Half-life (t½) | 2.8 hours | Rat | Intravenous | [1] |
| Oral Bioavailability (F) | 91.1% | Rat | Oral | [1] |
| Receptor Occupancy | ~85% in cortex | Rat | Subcutaneous (10 mg/kg) | [2] |
Human Pharmacokinetics
Quantitative pharmacokinetic data from human studies are limited in publicly accessible literature. Early-phase clinical trials involved dose-escalation studies to assess safety and tolerability.
Table 2: Human Clinical Trial Dosing Regimens for this compound
| Study Phase | Population | Dosing Regimen | Duration | Source |
| Open-label, safety and tolerability | Patients with major depressive episode | Dose-escalation panel 1: 5-40 mg/day | 30 days | [3][4] |
| Open-label, safety and tolerability | Patients with major depressive episode | Dose-escalation panel 2: 40-80 mg/day | 30 days | [3][4] |
Specific human pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution have not been detailed in the available literature.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound is orally bioavailable in both preclinical species and humans, indicating good absorption from the gastrointestinal tract[1][2].
Distribution
The compound is known to cross the blood-brain barrier, a crucial characteristic for a centrally acting agent targeting CRF1 receptors in the brain. In rats, a 10 mg/kg subcutaneous dose resulted in approximately 85% occupancy of CRF1 receptors in the cortex, demonstrating significant brain penetration and target engagement[2]. Information regarding plasma protein binding is not available in the reviewed literature.
Metabolism
In vitro studies have indicated that the metabolism of R121919 is mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The specific metabolites and the extent of their formation have not been publicly detailed.
Excretion
Detailed information from mass balance studies, outlining the routes and extent of excretion of R121919 and its metabolites in either preclinical species or humans, is not available in the public domain.
Experimental Protocols
Preclinical Pharmacokinetic Analysis in Rats
The pharmacokinetic parameters of R121919 in rats were determined following intravenous and oral administration. Plasma concentrations of the compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation for this assay was reported to be 1 ng/mL[1]. Blood samples were collected at various time points post-administration to construct concentration-time profiles and calculate pharmacokinetic parameters such as half-life and bioavailability[1].
Human Clinical Trials
Early-phase clinical trials were open-label, dose-escalation studies designed to evaluate the safety and tolerability of R121919 in patients with major depressive disorder. Participants were assigned to one of two dose-escalation panels and received the drug orally once daily for 30 days. Safety and tolerability were assessed through clinical evaluations, laboratory tests, and monitoring for adverse events[3][4].
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Typical workflow for preclinical pharmacokinetic studies.
Potential Hepatotoxicity Mechanism
Caption: Postulated mechanism of R121919-induced hepatotoxicity.
Safety and Tolerability
In an open-label study involving 24 patients with major depressive episodes, R121919 was generally well-tolerated with no serious adverse effects reported during the 30-day treatment period[3]. No significant changes in clinical laboratory parameters, including liver enzymes, were observed in this particular study[3]. However, the development of R121919 was ultimately halted due to isolated instances of elevated liver enzymes in a parallel trial. The exact mechanism of this hepatotoxicity has not been fully elucidated but may involve the formation of reactive metabolites.
Conclusion
This compound is a potent, orally bioavailable CRF1 receptor antagonist that demonstrated central nervous system penetration and target engagement. Preclinical studies in rats revealed a relatively short half-life. Early clinical trials in patients with major depression suggested good tolerability at the doses studied. However, the emergence of hepatotoxicity in some individuals led to the discontinuation of its clinical development. The lack of comprehensive published data on its human ADME profile limits a full understanding of its disposition in humans. This technical guide provides a summary of the currently available information, highlighting both the therapeutic potential and the safety challenges associated with this compound.
References
- 1. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of R121919: A Potent and Selective CRF1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of R121919, a non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The data and protocols presented herein are compiled from various scientific sources to offer a detailed resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to R121919 and the CRF1 Receptor
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Its actions are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor, in particular, has been a major focus of research for the development of novel therapeutics for stress-related disorders, including anxiety and depression.
R121919 (also known as NBI 30775) is a potent and selective small molecule antagonist of the CRF1 receptor. Its ability to block the actions of CRF at this receptor subtype has been demonstrated in a variety of in vitro and in vivo models. This document focuses on the in vitro characterization of R121919, detailing its binding affinity, functional antagonism, and selectivity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for R121919 from in vitro studies.
Table 1: Receptor Binding Affinity of R121919 for CRF1
| Parameter | Value | Cell Line | Radioligand | Reference |
| Kᵢ | 2-5 nM | Not Specified | Not Specified | [1] |
| Kᵢ | 3.5 nM | Not Specified | Not Specified |
Table 2: Functional Antagonism of R121919 at the CRF1 Receptor
| Parameter | Value | Assay Type | Cell Line | Agonist | Reference |
| IC₅₀ | 4 nM | Inhibition of CRF-induced cAMP accumulation | IMR-32 (human neuroblastoma) | CRF | [1] |
Table 3: Receptor Selectivity of R121919
| Receptor | Selectivity vs. CRF1 | Reference |
| CRF2 | >1000-fold | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize R121919.
CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of R121919 for the CRF1 receptor.
Objective: To determine the inhibitor constant (Kᵢ) of R121919 for the CRF1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]-Tyr⁰-sauvagine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor agonist (e.g., 1 µM Sauvagine).
-
Test Compound: R121919.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the CRF1 receptor membrane preparation on ice and dilute to the desired protein concentration (e.g., 5-15 µg protein per well) in ice-cold assay buffer.
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control.
-
Competition: 50 µL of serially diluted R121919.
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kᴅ) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter plate for 30-60 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the R121919 concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
CRF1 Receptor Functional Antagonism Assay (cAMP Accumulation)
This protocol describes a cell-based functional assay to determine the potency of R121919 in antagonizing CRF-stimulated cyclic AMP (cAMP) production.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of R121919.
Materials:
-
Cells: HEK293 or IMR-32 cells expressing the human CRF1 receptor.
-
Agonist: Corticotropin-Releasing Factor (CRF).
-
Test Compound: R121919.
-
Cell Culture Medium: As appropriate for the cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the cell culture medium and replace it with stimulation buffer containing various concentrations of R121919. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the R121919 concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of R121919 that inhibits 50% of the CRF-stimulated cAMP production.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: CRF1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional cAMP Assay Workflow.
References
R121919 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919 hydrochloride, also known as NBI-30775, is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed initially by Janssen Pharmaceutica and later by Neurocrine Biosciences, it emerged from research programs focused on the hypothesis that hyperactivity of the central CRF system is a key factor in the pathophysiology of anxiety and depression.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound.
Discovery and Synthesis
The discovery of R121919 originated from efforts to develop small-molecule, orally bioavailable CRF1 receptor antagonists. While the specific details of the initial lead discovery and optimization program by Janssen Pharmaceutica are not extensively published in publicly available literature, the chemical structure of R121919, 3-[6-(dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride, places it within the pyrazolopyrimidine class of CRF1 antagonists. The synthesis of related pyrazolopyrimidine compounds typically involves a multi-step process, though the precise, scaled-up synthesis of this compound for clinical use remains proprietary.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. This receptor is the primary mediator of the physiological actions of corticotropin-releasing factor (CRF) in the brain, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response.[1][4] By antagonizing the CRF1 receptor, R121919 was hypothesized to mitigate the downstream effects of excessive CRF release, thereby producing anxiolytic and antidepressant effects.
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon binding of its endogenous ligand, CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function. R121919 blocks the initial step in this cascade by preventing CRF from binding to the CRF1 receptor.
Preclinical Pharmacology
R121919 demonstrated high affinity and selectivity for the CRF1 receptor in a variety of preclinical studies.
In Vitro Binding and Functional Assays
| Parameter | Value | Species | Assay Type |
| Ki | 2-5 nM[5] | Human | Receptor Binding Assay |
| Selectivity | >1000-fold vs CRF2 receptor[5] | Human | Receptor Binding Assay |
Experimental Protocol: CRF1 Receptor Binding Assay
A typical protocol for a CRF1 receptor binding assay, as can be inferred from standard practices, would involve the following steps:
-
Receptor Source: Membranes from a stable cell line expressing the recombinant human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]-Sauvagine, is used as a tracer.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (R121919) in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
In Vivo Preclinical Studies
R121919 exhibited anxiolytic and antidepressant-like effects in various rodent models.
| Study Type | Animal Model | Key Findings |
| Stress-Induced HPA Axis Activation | Rat | Dose-dependently attenuated restraint stress-induced increases in plasma ACTH and corticosterone.[1][4] |
| Defensive Withdrawal | Rat | Reduced anxiety-like behavior by decreasing the latency to emerge from a tube and increasing time spent in the open.[1][4] |
| Forced Swim Test | Rat | Did not consistently produce antidepressant-like effects in this model. |
Experimental Protocol: Restraint Stress in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Drug Administration: R121919 is dissolved in a vehicle such as 70% polyethylene glycol 400 and administered intravenously (i.v.) or subcutaneously (s.c.) at various doses.
-
Stress Procedure: After a set pre-treatment time, animals are placed in a restrainer for a specified duration (e.g., 15-30 minutes).
-
Sample Collection: Blood samples are collected at various time points to measure plasma levels of ACTH and corticosterone.
-
Analysis: Hormone levels are quantified using methods like radioimmunoassay (RIA) or ELISA.
Preclinical Pharmacokinetics
While comprehensive publicly available data is limited, preclinical studies indicated that R121919 is orally bioavailable and crosses the blood-brain barrier.
Clinical Development
The promising preclinical profile of R121919 led to its advancement into clinical trials for the treatment of major depressive disorder.
Phase IIa Clinical Trial
An open-label, dose-escalation Phase IIa study was conducted to evaluate the safety, tolerability, and efficacy of R121919 in patients with major depression.[3][6]
Study Design:
-
Participants: 24 patients with a major depressive episode.
-
Dosage Regimens:
-
Panel 1 (n=10): Dose escalated from 5 mg to 40 mg daily over 30 days.
-
Panel 2 (n=10): Dose escalated from 40 mg to 80 mg daily over 30 days.
-
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Changes in depression and anxiety scores, assessed using the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAMA).
Clinical Trial Workflow
Clinical Trial Results
The study showed that R121919 was generally well-tolerated and demonstrated signals of efficacy.
| Outcome Measure | Key Findings |
| Safety and Tolerability | Generally well-tolerated. However, development was discontinued due to isolated instances of elevated liver enzymes in a parallel trial.[3][6] |
| Efficacy (HAM-D and HAMA) | Significant reductions in both depression and anxiety scores were observed in both dose groups over the 30-day treatment period.[3][6] |
Due to the open-label design and the absence of a placebo control group, the efficacy findings are considered preliminary.
Conclusion
This compound was a pioneering small-molecule CRF1 receptor antagonist that showed considerable promise in early-phase clinical development for the treatment of major depression. Its development was unfortunately halted due to safety concerns related to liver enzyme elevations. Despite its discontinuation, the research and clinical data generated for R121919 have been instrumental in validating the CRF1 receptor as a viable therapeutic target for stress-related psychiatric disorders and have paved the way for the development of subsequent generations of CRF1 antagonists. The journey of R121919 underscores the complexities and challenges inherent in drug development, particularly for novel mechanisms of action.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-30775: A Technical Guide to its Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of NBI-30775 (also known as R121919), a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). A hyperactive hypothalamic-pituitary-adrenal (HPA) axis is a key feature of several stress-related disorders, including major depressive disorder and anxiety. NBI-30775 was developed to modulate this axis by blocking the action of corticotropin-releasing factor (CRF), a primary initiator of the stress response cascade. This document details the mechanism of action of NBI-30775, summarizes key preclinical and clinical findings, provides detailed experimental protocols from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows. While clinical development of NBI-30775 was discontinued due to observations of elevated liver enzymes, the compound remains a valuable tool in preclinical research for understanding the role of the CRF1 receptor in HPA axis regulation and the pathophysiology of stress-related conditions.
Introduction: The HPA Axis and the Role of CRF1
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress. In response to a stressor, the paraventricular nucleus (PVN) of the hypothalamus secretes corticotropin-releasing factor (CRF). CRF travels through the hypophyseal portal system to the anterior pituitary gland, where it binds to CRF1 receptors on corticotroph cells. This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the systemic circulation. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.
While this response is adaptive in the short term, chronic hyperactivity of the HPA axis is implicated in the pathophysiology of numerous psychiatric and metabolic disorders. The CRF1 receptor is the principal mediator of the stress-induced activation of the HPA axis, making it a key therapeutic target for conditions characterized by HPA axis dysregulation.
NBI-30775: A Potent and Selective CRF1 Receptor Antagonist
NBI-30775 is a non-peptide small molecule that acts as a potent and selective antagonist at the human CRF1 receptor. Its high affinity and selectivity for the CRF1 receptor over the CRF2 receptor and other G-protein coupled receptors make it a precise tool for investigating the role of CRF1 in the HPA axis and stress-related behaviors.
Mechanism of Action
NBI-30775 competitively binds to the CRF1 receptor, thereby preventing the binding of endogenous CRF. This blockade inhibits the downstream signaling cascade that leads to ACTH and corticosterone/cortisol release. The primary signaling pathway initiated by CRF1 receptor activation involves the coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein), which ultimately leads to the synthesis and release of ACTH.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of NBI-30775.
Table 1: In Vitro Binding Affinity of NBI-30775
| Parameter | Value | Species | Reference |
| Ki (CRF1 Receptor) | 2-5 nM | Human | |
| Ki (CRF1 Receptor) | 3.5 nM | Human | |
| Selectivity | >1000-fold vs CRF2 Receptor | - |
Table 2: Preclinical In Vivo Efficacy of NBI-30775 in Rats
| Study | Animal Model | Stressor | NBI-30775 Dose | Effect on ACTH | Effect on Corticosterone | Reference |
| Gutman et al. (2003) | Male Sprague-Dawley Rats | 5-minute restraint stress | 10 mg/kg (i.v.) | 91% reduction in peak plasma levels | 75% reduction in peak plasma levels | |
| Keck et al. (2001) | Male Wistar Rats (selectively bred for high anxiety) | Forced swim stress | 20 mg/kg (i.p.) | Significant inhibition of stress-induced release | Significant attenuation of stress-induced release |
Table 3: Clinical Trial Data for NBI-30775 in Major Depressive Disorder
| Study | Population | NBI-30775 Dose | Effect on Basal ACTH/Cortisol | Effect on CRH-Stimulated ACTH/Cortisol | Reference |
| Zobel et al. (2000) | 24 patients with major depression | 5-40 mg/day and 40-80 mg/day (oral) | No significant change | No significant change |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Preclinical Study: Attenuation of Stress-Induced HPA Axis Response in Rats (Gutman et al., 2003)
-
Objective: To determine the effect of NBI-30775 on the HPA axis response to restraint stress in rats.
-
Animal Model: Male Sprague-Dawley rats with surgically implanted jugular cannulae.
-
Drug Preparation and Administration: NBI-30775 (R121919) was dissolved in an aqueous 70% (v/v) polyethylene glycol 400 solution. The drug was administered intravenously (i.v.) via the jugular cannula in a volume of 1 mL/kg, 60 minutes prior to the onset of stress.
-
Stress Protocol: Rats were subjected to 5 minutes of restraint stress.
-
Hormone Measurement: Blood samples were collected via the cannula at various time points before, during, and after the stressor. Plasma ACTH and corticosterone concentrations were determined by radioimmunoassay (RIA).
Clinical Study: Safety and Tolerability in Major Depression (Zobel et al., 2000)
-
Objective: To investigate the safety, tolerability, and endocrine effects of NBI-30775 in patients with major depressive disorder.
-
Study Population: 24 inpatients diagnosed with a major depressive episode.
-
Study Design: Open-label, dose-escalation study with two panels.
-
Low-Dose Panel (n=10): 5 mg/day for the first 10 days, 20 mg/day for the next 10 days, and 40 mg/day for the final 10 days.
-
High-Dose Panel (n=10): 40 mg/day for the first 10 days, 60 mg/day for the next 10 days, and 80 mg/day for the final 10 days.
-
-
Drug Administration: NBI-30775 (R121919) was administered orally.
-
Endocrine Evaluation:
-
Basal Hormone Levels: Serum ACTH and cortisol concentrations were measured at baseline and at various time points throughout the 30-day treatment period.
-
CRH Stimulation Test: Performed at baseline and at the end of treatment. This involved the intravenous administration of human CRF, followed by serial blood sampling to measure the ACTH and cortisol response.
-
-
Hormone Measurement: Serum ACTH and cortisol levels were determined using appropriate immunoassays.
Discussion and Conclusion
NBI-30775 has been instrumental in elucidating the role of the CRF1 receptor in the modulation of the HPA axis. Preclinical studies robustly demonstrate its ability to attenuate stress-induced increases in ACTH and corticosterone, consistent with its mechanism of action as a potent CRF1 receptor antagonist. These findings support the hypothesis that CRF1 receptor blockade can effectively dampen a hyperactive HPA axis in response to stressors.
Interestingly, the clinical data from the study by Zobel and colleagues (2000) revealed that NBI-30775 did not alter basal or CRH-stimulated ACTH and cortisol levels in patients with major depression. This suggests that while NBI-30775 may be effective in preventing stress-induced HPA axis activation, it may not normalize the baseline HPA axis dysregulation often observed in depression. This highlights a potential distinction between the role of CRF1 in acute stress responses versus its role in the tonic maintenance of HPA axis activity in a pathological state.
Although the clinical development of NBI-30775 was halted, the knowledge gained from its investigation continues to inform the development of new CRF1 receptor antagonists for stress-related disorders. The data underscore the therapeutic potential of targeting the CRF1 receptor and provide a valuable framework for future research in this area. The preclinical efficacy of NBI-30775 in modulating the HPA axis solidifies its importance as a research tool for scientists in the field of neuroendocrinology and drug development.
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Interactions of R121919 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
R121919 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, demonstrated early promise in the treatment of anxiety and depression. Its clinical development, however, was halted due to observations of liver toxicity, suggesting cellular effects beyond its intended pharmacological target. This technical guide provides a comprehensive overview of the known and inferred cellular targets of this compound beyond the CRF1 receptor. It synthesizes publicly available data on its selectivity, explores its indirect influence on intracellular signaling pathways, and discusses the potential mechanisms underlying its off-target hepatotoxicity. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development, offering insights into the broader cellular impact of this compound and providing detailed experimental protocols for assessing off-target effects.
Introduction
This compound (also known as NBI-30775) is a non-peptide small molecule that exhibits high-affinity antagonism for the CRF1 receptor, with a Ki value typically reported in the low nanomolar range (2-5 nM)[1]. The CRF1 receptor plays a crucial role in the mammalian stress response, and its blockade was a promising therapeutic strategy for stress-related psychiatric disorders. While R121919 showed efficacy in preclinical models and early clinical trials for depression and anxiety, its development was terminated due to safety concerns, specifically elevated liver enzymes in human subjects[2][3]. This adverse effect underscores the importance of understanding a drug candidate's full spectrum of cellular interactions beyond its primary, high-affinity target. This guide delves into the available data on the off-target profile of R121919, providing a technical framework for its further investigation.
High Selectivity Profile of R121919
R121919 is consistently reported to be a highly selective antagonist for the CRF1 receptor. This selectivity has been established through comparative binding assays against closely related targets and broader screening panels.
Selectivity Against Related Receptors
The most direct comparisons have been made with the CRF2 receptor and the CRF-binding protein. R121919 displays over 1000-fold weaker activity at these targets compared to the CRF1 receptor, indicating a high degree of specificity within the CRF system[1].
Broad Receptor Screening
A key study reported that R121919 was evaluated at a concentration of 10 μM against a panel of 74 different receptors and ion channels. In this comprehensive screen, the compound did not exhibit any significant inhibition (defined as >50%) of binding to any of these targets. Unfortunately, the specific constituents of this 74-receptor panel are not publicly available in the cited literature. This lack of detailed data represents a significant gap in the complete understanding of R121919's off-target profile.
Table 1: Summary of R121919 Selectivity Data
| Target | Affinity/Activity | Fold Selectivity vs. CRF1 | Reference |
| CRF1 Receptor | Ki = 2-5 nM | - | [1] |
| CRF2 Receptor | >1000-fold weaker than CRF1 | >1000x | [1] |
| CRF-Binding Protein | >1000-fold weaker than CRF1 | >1000x | [1] |
| Panel of 74 Receptors/Ion Channels | No significant inhibition (>50%) at 10 µM | Not Applicable |
Indirect Cellular and Molecular Effects
While direct binding to other receptors appears limited, R121919 has been shown to exert indirect effects on downstream intracellular signaling pathways. These are not off-target binding events in the classical sense but represent the broader cellular consequences of CRF1 receptor antagonism or potentially other, uncharacterized interactions.
A study in mice revealed that a behaviorally active dose of R121919 (1 mg/kg) led to:
-
Increased nuclear translocation of the glucocorticoid receptor (GR) and BAG-1 (Bcl-2-associated athanogene 1).
-
Upregulation of mRNA transcripts for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and the CRF1 receptor itself.
-
Suppression of the DNA-binding activity of the transcription factor AP-1 (Activator Protein-1).
These findings suggest that R121919 can modulate the cellular stress response machinery and gene expression beyond its immediate effect on CRF1 receptor signaling. The alterations in GR and MR signaling are particularly noteworthy, as these receptors are central to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Visualizations
Signaling Pathways
References
Methodological & Application
Application Notes and Protocols for R121919 Hydrochloride in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of R121919 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in in vivo rodent studies. This document is intended to guide researchers in designing and executing experiments to evaluate the anxiolytic, antidepressant, and anti-addictive properties of this compound.
Mechanism of Action
This compound acts as a high-affinity antagonist at the CRF1 receptor, with a Ki value ranging from 2 to 5 nM.[1] By blocking this receptor, R121919 inhibits the physiological actions of corticotropin-releasing factor (CRF), a key mediator of the endocrine, autonomic, and behavioral responses to stress.[2][3] This mechanism of action underlies its therapeutic potential in treating stress-related disorders. The primary signaling pathway affected is the hypothalamic-pituitary-adrenal (HPA) axis.
Signaling Pathway Diagram
Caption: this compound blocks the CRF1 receptor, inhibiting HPA axis activation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various rodent studies.
Table 1: In Vitro and Ex Vivo Binding Affinity
| Parameter | Species | Tissue/Receptor | Value | Reference |
| Ki | Human | CRF1 Receptor | 2-5 nM | [1] |
| Ki | Rat | Pituitary | 0.22 nM | [4] |
| ED50 (ex vivo) | Rat | Cerebellar Membranes | 0.74 mg/kg (p.o.) | [4] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Administration | Value | Reference |
| Volume of Distribution (Vd) | Intravenous | 75.7 L/kg | [4] |
| Receptor Occupancy | 10 mg/kg (s.c.) | ~85% in cortex (75 min post-injection) | [2] |
Table 3: Effective Doses in Rodent Behavioral and Endocrine Models
| Species | Model | Route | Dose Range | Observed Effect | Reference |
| Rat | Restraint Stress | i.v. | 10 mg/kg | 91% reduction in peak ACTH, 75% reduction in corticosterone | [2] |
| Rat | Defensive Withdrawal | s.c. | 10 mg/kg | Decreased latency to exit and time in tube; 82% reduction in ACTH, 97% reduction in corticosterone response to novelty | [2] |
| Rat | Heroin Self-Administration (Long Access) | s.c. | 10-20 mg/kg | Dose-dependent reduction in heroin intake | [5] |
| Rat | Defensive Withdrawal (Chronic) | s.c. (minipump) | 20 mg/kg/day | Increased time spent in open field | [6] |
| Mouse (DBA/2NCRL) | Anxiety Models | p.o. | 0.5-5.0 mg/kg | Reduction in anxiety-like behaviors | [1] |
| Mouse (DBA/2Ola) | Anxiety Models | p.o. | 1.0-30 mg/kg | Reduction in anxiety-like behaviors | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the NIH Guide for the Care and Use of Laboratory Animals.
Protocol 1: Preparation of this compound for Administration
A. Oral Administration (Mice)
-
Vehicle Preparation: Prepare a 5% (v/v) solution of polyethoxylated castor oil (e.g., Kolliphor® EL) in sterile, pyrogen-free water.
-
Drug Dissolution: Weigh the required amount of this compound and dissolve it in the vehicle. Solutions should be made fresh before each experiment.[1]
-
Final Concentration: Adjust the concentration to allow for an administration volume of 1 mL/100 g body weight.[1]
B. Subcutaneous/Intraperitoneal Administration (Rats)
-
Vehicle Preparation: Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile saline (0.9% NaCl), adjusting the pH to 4.5.[5]
-
Drug Dissolution: Dissolve this compound in the vehicle.
-
Final Concentration: Adjust the concentration for a final injection volume of 2 mL/kg for subcutaneous (s.c.) or 4 mL/kg for intraperitoneal (i.p.) administration.[5]
C. Intravenous Administration (Rats)
-
Vehicle Preparation: Prepare a 70% (v/v) aqueous solution of polyethylene glycol 400 (PEG400).[1]
-
Drug Dissolution: Dissolve this compound in the vehicle and serially dilute to the required concentrations.
-
Final Concentration: Adjust the concentration for a final injection volume of 1 mL/kg.[1]
D. Chronic Subcutaneous Administration via Osmotic Minipump (Rats)
-
Vehicle Preparation: Prepare a vehicle consisting of 5% (v/v) polyethoxylated castor oil in 0.3% tartaric acid.[6]
-
Drug Dissolution: Dissolve this compound in the vehicle to achieve a concentration that will deliver the target dose (e.g., 20 mg/kg/day) based on the minipump's flow rate and the estimated final body weight of the animal.[6]
-
Pump Loading: Load the solution into Alzet® osmotic minipumps (e.g., model 2ML4) under sterile conditions according to the manufacturer's instructions.
Protocol 2: Stress-Induced HPA Axis Response (Restraint Stress) in Rats
This protocol assesses the ability of R121919 to attenuate the stress-induced release of ACTH and corticosterone.
-
Animal Model: Male Sprague-Dawley rats with surgically implanted jugular vein catheters for blood sampling.[2]
-
Drug Administration: Administer this compound or vehicle intravenously (as per Protocol 1C) 60 minutes prior to stressor exposure.[2]
-
Restraint Stress: Place the rats in a well-ventilated restraint tube for a duration of 5 minutes.[2]
-
Blood Sampling: Collect blood samples via the catheter at baseline (before drug administration) and at multiple time points following the onset of restraint stress to capture peak hormone levels.
-
Hormone Analysis: Centrifuge blood samples to separate plasma. Analyze plasma ACTH and corticosterone concentrations using commercially available ELISA or radioimmunoassay kits.
-
Data Analysis: Compare peak hormone concentrations between vehicle- and R121919-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose of 10 mg/kg has been shown to reduce peak ACTH and corticosterone by 91% and 75%, respectively.[2]
Protocol 3: Anxiety-Like Behavior (Defensive Withdrawal) in Rats
This model assesses anxiolytic-like effects by measuring the conflict between avoiding an open, brightly lit space and escaping a confined, dark tube.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Administer this compound or vehicle subcutaneously (as per Protocol 1B) 60 minutes before testing.[2]
-
Apparatus: A cylindrical tube (e.g., 15 cm long, 10 cm diameter) is placed at the edge of an open field (e.g., 1m x 1m).
-
Testing Procedure:
-
Place the rat in the far end of the tube.
-
Record the latency to exit the tube (all four paws in the open field) and the total time spent in the open field over a defined period (e.g., 15 minutes).
-
-
Data Analysis: Compare the latency to exit and the time spent in the open field between the different treatment groups. Anxiolytic compounds like R121919 are expected to decrease the latency to exit and increase the time spent exploring the open field.[2][6]
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anxiety with R121919 in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a critical mediator of the body's stress response, and hyperactivity of this system has been implicated in the pathophysiology of anxiety and depressive disorders. By blocking the CRF1 receptor, R121919 is hypothesized to exert anxiolytic (anti-anxiety) effects. The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. This document provides detailed application notes and protocols for utilizing R121919 in the EPM to evaluate its anxiolytic potential.
Mechanism of Action: CRF1 Receptor Antagonism
Corticotropin-releasing factor (CRF) is a neuropeptide that, upon binding to CRF1 receptors, initiates a signaling cascade that mediates physiological and behavioral responses to stress. R121919 acts by competitively binding to CRF1 receptors, thereby preventing the endogenous ligand CRF from activating them. This blockade of CRF1 signaling is believed to underlie the anxiolytic properties of R121919.
CRF1 Receptor Signaling Pathway
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of R121919.
Data Presentation
While R121919 has demonstrated anxiolytic effects in various preclinical models, its efficacy in the elevated plus maze has shown variability. Some studies have not reported a significant anxiolytic effect in this specific paradigm. However, to provide a comprehensive overview, the following tables summarize representative data from both the elevated plus maze and the defensive withdrawal test, an alternative anxiety model where R121919 has shown significant effects.
Table 1: Effect of Chronic R121919 Administration on Behavior in the Elevated Plus Maze
| Treatment Group | Dose | Percentage of Time in Open Arms (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 2.43% ± 1.0 | - |
| R121919 | 20 mg/kg/day | 4.75% ± 1.7 | p = 0.30 (Not Significant) |
Data adapted from Gutman et al., 2008.[1]
Table 2: Effect of Chronic R121919 Administration on Behavior in the Defensive Withdrawal Test
| Treatment Group | Dose | Time in Open Field (seconds, Mean ± SEM) | p-value vs. Vehicle | Latency to Exit Tube (seconds, Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 52 ± 12 | - | 372.9 ± 63.5 | - |
| R121919 | 20 mg/kg/day | 138 ± 36 | p = 0.01 | 235.9 ± 46.0 | p = 0.11 (Not Significant) |
Data adapted from Gutman et al., 2008.[1]
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
This protocol describes the assessment of anxiety-like behavior in rodents using the EPM following the administration of R121919. The EPM is a widely used behavioral assay for screening anxiolytic and anxiogenic compounds.[2][3][4][5][6]
Materials:
-
Elevated Plus Maze apparatus (for rats: arms 50 cm long x 10 cm wide; for mice: arms 30 cm long x 5 cm wide) elevated 50-70 cm from the floor. Two opposite arms are enclosed by walls (15-40 cm high), and the other two are open.
-
Video camera and tracking software (e.g., ANY-maze, EthoVision)
-
R121919 solution
-
Vehicle solution (e.g., sterile water, saline, or as specified for R121919 solubility)
-
Syringes and needles for administration
-
70% ethanol for cleaning
-
Stopwatch
Procedure:
-
Animal Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
Handle the animals for 3-5 days prior to testing to reduce handling stress.[2]
-
On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the test to allow for habituation to the new environment.[3]
-
-
Drug Administration:
-
Prepare fresh solutions of R121919 and vehicle on the day of the experiment.
-
Administer R121919 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at the appropriate pre-treatment time before the EPM test. A typical pre-treatment time is 60 minutes.[7]
-
The experimenter should ideally be blind to the treatment conditions.[2]
-
-
EPM Testing:
-
Place the animal in the center of the maze, facing one of the open arms.[8]
-
Start the video recording and stopwatch immediately.
-
Allow the animal to explore the maze for a 5-minute session.[2][4]
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
After 5 minutes, gently remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.[3]
-
-
Data Analysis:
-
Using the video tracking software, score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in both arms) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100].
-
An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
Experimental Workflow for R121919 in the Elevated Plus Maze
Caption: A streamlined workflow for assessing the anxiolytic effects of R121919.
Conclusion
The CRF1 receptor antagonist R121919 holds promise as an anxiolytic agent. While its effects in the elevated plus maze can be variable, the defensive withdrawal test provides a robust alternative for assessing its anxiolytic properties. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers investigating the therapeutic potential of R121919 and other CRF1 antagonists for anxiety-related disorders. Careful consideration of the experimental paradigm and adherence to standardized protocols are crucial for obtaining reliable and reproducible results.
References
- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 8. Extinction of conditioned opiate withdrawal in rats in a two-chambered place conditioning apparatus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Defensive Withdrawal Paradigm with R121919 Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of R121919 hydrochloride, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in the defensive withdrawal paradigm, a widely used behavioral assay for assessing anxiety-like behavior in rodents.
Introduction
The defensive withdrawal paradigm is an ethologically based animal model of anxiety that measures the conflict between the innate drive to explore a novel environment and the fear of an open, unprotected space. Rodents are placed in a small, enclosed chamber (the withdrawal chamber) situated within a larger, illuminated open field. The latency to emerge from the chamber and the total time spent in the open field are key measures of anxiety-like behavior. Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent exploring the open field.
This compound is a potent and selective non-peptide antagonist of the CRF1 receptor.[1] The corticotropin-releasing factor (CRF) system is a critical mediator of the stress response, and hyperactivity of this system has been implicated in the pathophysiology of anxiety and depressive disorders. By blocking the CRF1 receptor, R121919 has been shown to possess anxiolytic and antidepressant properties in various preclinical models.[1][2]
Quantitative Data Summary
The administration of this compound has been demonstrated to produce anxiolytic-like effects in the defensive withdrawal paradigm. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of Chronic R121919 Administration on Defensive Withdrawal Behavior in Rats
| Treatment Group | Dose | Mean Time in Open Field (seconds ± SEM) | Mean Latency to Emerge (seconds ± SEM) |
| Vehicle | - | 52.2 ± 12.6 | 372.9 ± 63.5 |
| R121919 | 20 mg/kg/day | 138.6 ± 32.6* | 235.9 ± 46.0 |
*p < 0.05 compared to vehicle. Data extracted from a study involving chronic administration via osmotic minipumps for 31 days.[3]
Table 2: Dose-Dependent Effects of Acute R121919 Administration on Defensive Withdrawal Behavior in Rats
| Dose | Effect on Latency to Emerge | Effect on Time Spent in Withdrawal Chamber |
| Vehicle | Baseline | Baseline |
| Increasing doses of R121919 | Dose-dependent decrease | Dose-dependent decrease |
Note: Specific quantitative values for a full dose-response curve were not available in the public domain. However, studies report a clear dose-dependent effect of acute subcutaneous administration of R121919 on these parameters.[2]
Experimental Protocols
Defensive Withdrawal Test Protocol
This protocol outlines the methodology for conducting the defensive withdrawal test in rats.
a. Apparatus:
-
Open Field: A square arena, typically 80 cm x 80 cm, with walls 40 cm high. The floor is often painted black to increase contrast.
-
Withdrawal Chamber: A smaller, enclosed, and darkened chamber, for example, a black plastic box (e.g., 25 cm x 20 cm x 15 cm) with an opening on one side.
-
Lighting: The open field should be brightly illuminated (e.g., ~100-200 lux), while the interior of the withdrawal chamber remains dark.
-
Video Recording: A camera mounted above the apparatus to record the animal's behavior for later analysis.
b. Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Placement: Gently place the rat inside the withdrawal chamber, facing the rear wall.
-
Trial Initiation: Start the video recording. The trial begins once the rat is placed in the chamber.
-
Observation Period: Allow the rat to freely explore the apparatus for a predetermined period, typically 10-15 minutes.
-
Data Collection: Record the following behavioral parameters:
-
Latency to Emerge: The time it takes for the rat to place all four paws into the open field.
-
Time in Open Field: The total amount of time the rat spends in the open area of the arena.
-
Number of Entries into Open Field: The frequency with which the rat fully emerges into the open field.
-
Time in Withdrawal Chamber: The total amount of time the rat spends inside the enclosed chamber.
-
-
Cleaning: Thoroughly clean the apparatus with a 70% ethanol solution between each trial to eliminate olfactory cues.
This compound Administration Protocol
a. Drug Preparation:
-
Vehicle: this compound can be dissolved in various vehicles depending on the route of administration. A common vehicle for subcutaneous injection is 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water, with the pH adjusted to approximately 4.5.[4][5] For oral administration, it can be prepared as a suspension in water.
-
Concentration: The concentration of the solution should be calculated based on the desired dose and the body weight of the animals.
b. Administration:
-
Acute Administration: For studying the immediate anxiolytic effects, R121919 can be administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, or by oral gavage (p.o.). A typical pre-treatment time is 60 minutes before the behavioral test.[2][6]
-
Chronic Administration: For long-term studies, R121919 can be administered daily via the routes mentioned above or continuously via surgically implanted osmotic minipumps.[3]
Visualizations
Signaling Pathway of this compound
Caption: R121919 blocks CRF1 receptors, mitigating the stress response.
Experimental Workflow
Caption: Workflow for the defensive withdrawal experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R121919 Hydrochloride in Rat Brain Microdialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of R121919 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, and detail a protocol for its use in rat brain microdialysis studies.
Introduction
This compound is a small molecule antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2] By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, R121919 has been shown to possess anxiolytic and antidepressant properties in preclinical models, making it a valuable tool for investigating the role of CRF in stress-related neuropsychiatric disorders.[1][2] Brain microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals, providing insights into the neurobiological effects of pharmacological agents like R121919.[3]
Mechanism of Action
This compound acts as a competitive antagonist at the CRF1 receptor, with a high affinity (Ki of 2-5 nM).[1] It exhibits over 1000-fold weaker activity at the CRF2 receptor and other receptor types.[1] The binding of CRF to its CRF1 receptor, a G-protein coupled receptor, typically activates the adenylyl cyclase signaling cascade. R121919 blocks this downstream signaling, thereby attenuating the physiological and behavioral responses to stress.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies in rats.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Reference |
| Ki (CRF1 Receptor) | 2-5 nM | [1] |
Table 2: Systemic Dosage and Administration in Rats
| Route of Administration | Dosage Range | Vehicle | Experimental Context | Reference |
| Intravenous (i.v.) | 10 mg/kg | 70% (v/v) polyethylene glycol 400 in water | Restraint Stress | [1] |
| Subcutaneous (s.c.) | 5, 10, 20 mg/kg | 20% w/v hydroxypropyl-β-cyclodextrin (pH 4.5) | Heroin Self-Administration | |
| Subcutaneous (s.c.) | 20 mg/kg/day (chronic) | 50% polyethylene glycol 400 with glacial acetic acid (pH ~4.5) | Chronic Anxiety Model | [4] |
| Oral (p.o.) | 0.5, 1.0, 5.0, 30 mg/kg | Aqueous solution | Anxiety Models (in mice) | [1] |
| Intraperitoneal (i.p.) | Not specified for rats | 5% (v/v) polyethoxylated castor oil | Defensive Withdrawal | [1] |
Table 3: Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| Ethanol | 100 mM (41.7 mg/mL) | ||
| DMSO | 10 mM (4.17 mg/mL) | With gentle warming |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (select based on the route of administration, see Table 2)
-
Sterile, pyrogen-free water or saline
-
Vortex mixer
-
Sonicator
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Sterile filters (0.22 µm)
Protocol for Subcutaneous Administration using Cyclodextrin:
-
Calculate the required amount of this compound and 20% w/v hydroxypropyl-β-cyclodextrin.
-
Dissolve the hydroxypropyl-β-cyclodextrin in sterile water or saline.
-
Add the this compound powder to the cyclodextrin solution.
-
Vortex and sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Adjust the pH of the solution to approximately 4.5.
-
Sterile filter the final solution using a 0.22 µm filter before administration.
-
Prepare fresh solutions for each experiment.
Note: For chronic administration via osmotic minipumps, a solution in 50% polyethylene glycol 400 with a small amount of glacial acetic acid to aid dissolution (pH adjusted to ~4.5) has been reported.[4]
Rat Brain Microdialysis Protocol for this compound
This protocol describes the administration of this compound directly into a specific brain region of a rat via reverse microdialysis.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off suitable for small molecules)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), freshly prepared and filtered (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)
-
Prepared this compound solution in aCSF
-
Freely moving animal system (e.g., swivel and tether)
-
Fraction collector
Experimental Workflow:
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., amygdala, prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
-
Microdialysis Probe Insertion and Stabilization:
-
On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to establish a stable baseline.
-
-
Baseline Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20-30 minutes) while perfusing with aCSF.
-
-
Reverse Microdialysis of this compound:
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound. The optimal concentration should be determined empirically, but a starting point could be in the range of 10-100 µM, based on its high in vitro potency.
-
Continue to collect dialysate samples at regular intervals throughout the drug administration period.
-
-
Post-Administration Sample Collection:
-
After the desired administration period, the perfusion can be switched back to aCSF to monitor the washout of the drug and its effects.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the neurotransmitters of interest (e.g., dopamine, serotonin, glutamate, GABA) using appropriate analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or mass spectrometry.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
-
Important Considerations:
-
Non-specific Binding: As a lipophilic compound, R121919 may exhibit non-specific binding to the microdialysis tubing and probe. It is crucial to perform in vitro recovery studies to determine the extent of this binding and to select appropriate materials for the microdialysis setup.
-
Stability: The stability of R121919 in the aCSF solution should be confirmed, especially if the experiment is conducted over a prolonged period. Stock solutions of R121919 are stable for extended periods when stored at -20°C or -80°C.[1]
-
Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R121919 Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] CRF and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the physiological response to stress. Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety and depression. R121919, by blocking the action of CRF at the CRF1 receptor, offers a valuable tool for in vitro studies aimed at understanding the intricacies of CRF signaling and for the initial stages of drug discovery and development targeting this pathway.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to effectively block CRF signaling. The primary readouts for these assays are the modulation of intracellular cyclic adenosine monophosphate (cAMP) accumulation and calcium mobilization, both of which are key downstream events following CRF1 receptor activation.
Data Presentation
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| K_i | 2-5 nM | CRF1 Receptor | [1][2][3] |
| K_i | 3.5 nM | CRF1 Receptor | [4] |
| K_i | 0.22 nM | Rat Pituitary | [5] |
| IC_50 | Not specified in cell-based functional assays in the provided results. | - | - |
Note: The IC50 value in a functional cell-based assay will be dependent on the specific experimental conditions, including the concentration of the CRF agonist used.
Signaling Pathways and Experimental Workflow
CRF1 Receptor Signaling Pathway
Corticotropin-Releasing Factor (CRF) binding to its G-protein coupled receptor, CRF1, primarily activates the Gs alpha subunit. This initiates a signaling cascade leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. Additionally, CRF1 receptor activation can lead to an increase in intracellular calcium levels. This compound acts as a competitive antagonist, binding to the CRF1 receptor and preventing CRF from initiating this signaling cascade.
Experimental Workflow for Antagonist Assay
The general workflow for assessing the antagonist activity of this compound involves pre-incubating cells expressing the CRF1 receptor with varying concentrations of the antagonist. Subsequently, the cells are stimulated with a fixed concentration of a CRF agonist (e.g., CRF or sauvagine) that is known to elicit a submaximal response (typically EC50 to EC80). The inhibition of the agonist-induced signal (cAMP production or calcium flux) is then measured to determine the potency of the antagonist.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in ethanol (up to 100 mM) and DMSO (up to 10 mM with gentle warming).[4][6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentrations in the assay buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (416.99 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Culture
Human Embryonic Kidney 293 (HEK293) cells endogenously express functional CRF1 receptors and are a suitable model for these assays. Alternatively, Chinese Hamster Ovary (CHO) cells stably transfected with the human CRF1 receptor can be used.
Materials:
-
HEK293 or CHO-CRF1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 or Ham's F-12 medium for CHO cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For assays, harvest the cells using Trypsin-EDTA and resuspend them in the appropriate assay buffer or serum-free medium.
CRF-Stimulated cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the CRF-induced production of intracellular cAMP.
Materials:
-
CRF1-expressing cells (e.g., HEK293)
-
This compound stock solution
-
CRF peptide (human/rat) or Sauvagine
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White 96-well or 384-well microplates
Protocol:
-
Cell Seeding: Seed the cells into a white microplate at a density of 5,000-20,000 cells per well and incubate overnight.
-
Agonist Dose-Response (to determine EC50): On the day of the experiment, wash the cells with assay buffer. Add varying concentrations of CRF to the wells and incubate for 30 minutes at 37°C in the presence of IBMX (typically 0.5 mM). Measure cAMP levels according to the kit manufacturer's instructions to determine the EC50 of CRF.
-
Antagonist Assay: a. Wash the cells with assay buffer. b. Prepare serial dilutions of this compound in assay buffer. Add these dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Prepare a solution of CRF at a concentration corresponding to its EC50 or EC80 (determined in the previous step). d. Add the CRF solution to the wells already containing this compound. e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the CRF-induced increase in intracellular calcium.
Materials:
-
CRF1-expressing cells (e.g., HEK293)
-
This compound stock solution
-
CRF peptide (human/rat) or Sauvagine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with an injection module
Protocol:
-
Cell Seeding: Seed the cells into a black, clear-bottom microplate and incubate overnight.
-
Dye Loading: a. Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (typically 0.02%) in assay buffer. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate for 45-60 minutes at 37°C, protected from light. d. Wash the cells gently with assay buffer to remove excess dye.
-
Antagonist Assay: a. Prepare serial dilutions of this compound in assay buffer and add them to the wells. Pre-incubate for 15-30 minutes at room temperature. b. Place the plate in a fluorescence plate reader. c. Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4). d. Record a baseline fluorescence reading for a few seconds. e. Using the plate reader's injector, add a pre-determined concentration of CRF (typically at its EC50-EC80 for calcium mobilization) to the wells. f. Immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the peak response against the log of the this compound concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in cellular signaling. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vitro assays to characterize the antagonist properties of R121919 and to screen for other potential modulators of the CRF signaling pathway. Careful optimization of cell number, agonist concentration, and incubation times will ensure high-quality data for your research and drug discovery efforts.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R 121919 hydrochloride (6530) by Tocris, Part of Bio-Techne [bio-techne.com]
Application Notes for Immunohistochemical Localization of Corticotropin-Releasing Factor Receptor 1 (CRF1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticotropin-Releasing Factor Receptor 1 (CRF1) is a G-protein-coupled receptor that plays a pivotal role in mediating the physiological and behavioral responses to stress.[1][2] As the primary receptor for corticotropin-releasing factor (CRF), CRF1 activation in the anterior pituitary triggers the release of adrenocorticotropic hormone (ACTH), a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] Beyond its neuroendocrine functions, CRF1 is widely expressed in the central nervous system, including the cortex, cerebellum, amygdala, and hippocampus, where it is implicated in anxiety, depression, and other stress-related disorders.[1][4][5][6] The precise localization of CRF1 is crucial for understanding its role in both normal physiology and pathological conditions. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of CRF1 in tissue samples.
This document provides a detailed protocol for the immunohistochemical localization of the CRF1 receptor using a rabbit polyclonal antibody targeting the C-terminus of human CRF1. This antibody has been shown to be effective for detecting CRF1 in tissue sections.[7]
Data Presentation
The following table summarizes the recommended starting concentrations and incubation times for the anti-CRF1 polyclonal antibody in various applications. It is important to note that optimal conditions may vary depending on the specific tissue, fixation method, and detection system used, and therefore should be determined empirically by the end-user.
| Parameter | Recommendation | Application |
| Primary Antibody | Rabbit Polyclonal anti-CRF1 (C-terminus specific)[7] | - |
| Working Dilution | 1:100 - 1:600[7][8] | IHC-Paraffin |
| 1:200 | Immunocytochemistry | |
| 1:1000 | Western Blot[7] | |
| Incubation Temperature | 4°C | IHC/ICC |
| Incubation Time | Overnight (16-24 hours) | IHC/ICC |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | IHC-Paraffin |
| Retrieval Solution | Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) | IHC-Paraffin |
| Detection System | Biotinylated anti-rabbit IgG with Avidin-Biotin Complex (ABC) | IHC-Paraffin |
| Chromogen | 3-amino-9-ethylcarbazole (AEC) or 3,3'-Diaminobenzidine (DAB) | IHC-Paraffin |
| Counterstain | Hematoxylin | IHC-Paraffin |
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for CRF1 receptor localization.
Detailed Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Transfer slides to 100% Ethanol: 2 changes for 3 minutes each. c. Transfer slides to 95% Ethanol: 1 minute. d. Transfer slides to 80% Ethanol: 1 minute. e. Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval a. Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer with 0.05% Tween 20, pH 6.0. b. Heat the slides in a steamer or microwave oven to 95-100°C for 20-30 minutes.[7] c. Allow the slides to cool in the buffer at room temperature for at least 30 minutes. d. Rinse slides in distilled water.
3. Peroxidase Blocking (if using HRP-based detection) a. Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity. b. Wash slides 2 times for 5 minutes each in Phosphate Buffered Saline (PBS).
4. Blocking Non-Specific Binding a. Using a hydrophobic barrier pen, draw a circle around the tissue section. b. Apply a blocking buffer (e.g., 5% normal goat serum in PBS) to each section. c. Incubate for 1 hour in a humidified chamber at room temperature.
5. Primary Antibody Incubation a. Gently tap off the blocking buffer without rinsing. b. Dilute the rabbit polyclonal anti-CRF1 antibody to the desired concentration (e.g., 1:100) in the blocking buffer.[7] c. Apply the diluted primary antibody to the sections. d. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation a. The next day, remove the primary antibody solution and wash the slides 3 times for 5 minutes each in PBS. b. Apply a biotinylated goat anti-rabbit IgG secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection a. Wash slides 3 times for 5 minutes each in PBS. b. Apply the Avidin-Biotin Complex (ABC) reagent, prepared according to the manufacturer's instructions. c. Incubate for 30 minutes at room temperature in a humidified chamber.
8. Visualization a. Wash slides 3 times for 5 minutes each in PBS. b. Apply the chromogen solution (e.g., AEC or DAB).[7] c. Monitor the color development under a microscope. This can take from 2 to 15 minutes. d. Stop the reaction by immersing the slides in distilled water.
9. Counterstaining a. Immerse slides in Hematoxylin for 30-60 seconds to stain the cell nuclei. b. "Blue" the sections by rinsing in running tap water.
10. Dehydration and Mounting a. Dehydrate the sections through graded alcohols (e.g., 80%, 95%, 100% ethanol). b. Clear in Xylene. c. Apply a coverslip using a permanent mounting medium.
11. Analysis a. Examine the slides under a light microscope. CRF1 receptor immunoreactivity is typically observed on the cell membrane and may also appear as intracellular granular or punctate deposits.[3] In the anterior pituitary, staining is often seen at the plasma membrane of a subpopulation of cells.[7]
CRF1 Receptor Signaling Pathway
Activation of the CRF1 receptor by its endogenous ligand, CRF, initiates a cascade of intracellular signaling events. While primarily coupled to the Gs protein, leading to the activation of the adenylyl cyclase pathway, CRF1 can also signal through other G proteins.
The primary signaling cascade for CRF1 involves coupling to the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the CREB transcription factor, leading to changes in gene expression, such as the transcription of the POMC gene in the pituitary.[2] Additionally, CRF1 can couple to other G-proteins.[9] Some studies suggest coupling to Gq, activating the Phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and subsequent intracellular calcium mobilization and Protein Kinase C (PKC) activation.[9] Other evidence points to Gi-mediated signaling, where the Gβγ subunit can activate Src kinase, leading to the transactivation of the EGF receptor and activation of the PI3K/Akt and ERK/MAP kinase pathways.[9] This diversity in signaling allows CRF1 to mediate a wide range of cellular responses to stress.
References
- 1. Immunohistochemical visualization of corticotropin-releasing factor type 1 (CRF1) receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. CRF1/CRHR1 (extracellular) Polyclonal Antibody (ACR-050-200UL) [thermofisher.com]
- 9. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Application Notes and Protocols: In Situ Hybridization Techniques to Study R121919 Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[2] Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric disorders, including anxiety and depression.[3][4] R121919, by blocking the action of CRF at its receptor, has shown potential as an anxiolytic and antidepressant agent.[1][5][6] Understanding the molecular mechanisms underlying the therapeutic effects of R121919 is critical for drug development. In situ hybridization (ISH) is a powerful technique to visualize and quantify gene expression within the anatomical context of tissues, making it an ideal tool to investigate the effects of R121919 on the expression of specific genes in relevant brain regions.
These application notes provide detailed protocols for utilizing in situ hybridization techniques to study the effects of R121919 on gene expression, with a focus on key genes involved in the stress response.
Data Presentation: Effects of R121919 on Gene Expression
Chronic administration of R121919 has been shown to alter the mRNA expression of corticotropin-releasing factor (CRF) in a region-specific manner within the brain. The following table summarizes the quantitative changes observed in rats treated with R121919 (20 mg/kg/day for approximately 4 weeks).
| Gene | Brain Region | Change in mRNA Expression | Reference |
| Corticotropin-Releasing Factor (CRF) | Paraventricular Nucleus (PVN) | ~20% increase | [7] |
| Corticotropin-Releasing Factor (CRF) | Central Nucleus of the Amygdala | ~15% decrease | [7] |
| CRF1 Receptor | Parietal Cortex | No significant change | [7] |
| Urocortin | Edinger-Westphal Nucleus | No significant change | [7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of R121919 and the experimental approach to study its effects, the following diagrams are provided.
Experimental Protocols
This section provides detailed methodologies for chromogenic in situ hybridization (CISH) and fluorescent in situ hybridization (FISH) to assess the effects of R121919 on gene expression in brain tissue.
Protocol 1: Chromogenic In Situ Hybridization (CISH)
CISH allows for the visualization of gene expression using a standard bright-field microscope, making it a widely accessible technique.
Materials:
-
Tissue Preparation:
-
Paraffin-embedded brain tissue sections (5-10 µm) on coated slides
-
Xylene and ethanol series (100%, 95%, 70%) for deparaffinization
-
Proteinase K
-
Pre-hybridization buffer
-
-
Probe and Hybridization:
-
Digoxigenin (DIG)-labeled RNA probe for the target gene (e.g., CRF)
-
Hybridization buffer (e.g., with formamide and SSC)
-
-
Detection and Visualization:
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP)
-
Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin)
-
Mounting medium
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a descending ethanol series (100%, 95%, 70%; 3 minutes each).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for tissue type).
-
Rinse in DEPC-treated PBS.
-
-
Pre-hybridization:
-
Incubate sections in pre-hybridization buffer for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating at 80-95°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in hybridization buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at an optimized temperature (e.g., 55-65°C).
-
-
Post-Hybridization Washes:
-
Perform a series of stringency washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block non-specific binding with a blocking solution (e.g., 2% normal sheep serum in TBS).
-
Incubate with an anti-DIG-AP or anti-DIG-HRP antibody for 2 hours at room temperature.
-
Wash slides in TBS.
-
-
Chromogenic Development:
-
Incubate sections with the appropriate chromogenic substrate until the desired signal intensity is reached.
-
Stop the reaction by rinsing in water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red or Hematoxylin.
-
Dehydrate through an ascending ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH)
FISH offers the potential for multiplexing (detecting multiple genes simultaneously) and provides high-resolution imaging.
Materials:
-
Tissue Preparation:
-
Cryosections or paraffin-embedded sections on coated slides
-
Fixatives (e.g., 4% paraformaldehyde)
-
Permeabilization reagents (e.g., Triton X-100 or Proteinase K)
-
-
Probe and Hybridization:
-
Fluorophore-labeled RNA or DNA probe(s)
-
Hybridization buffer
-
-
Detection and Visualization:
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
-
Procedure:
-
Sample Preparation:
-
For cryosections, fix with 4% paraformaldehyde. For paraffin sections, deparaffinize and rehydrate as in the CISH protocol.
-
Permeabilize the tissue to allow probe entry.
-
-
Hybridization:
-
Apply the fluorophore-labeled probe in hybridization buffer to the sections.
-
Denature the probe and target RNA/DNA by heating the slides (e.g., at 75°C for 5-10 minutes).
-
Incubate overnight at a suitable hybridization temperature (e.g., 37°C) in a humidified chamber.[8]
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers (e.g., SSC with formamide) at an elevated temperature to remove unbound and non-specifically bound probes.[8]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the CRF1 receptor antagonist R121919 on gene expression using in situ hybridization. By employing these techniques, researchers can gain valuable insights into the molecular mechanisms underlying the pharmacological actions of R121919, contributing to the development of novel therapeutics for stress-related disorders. The choice between CISH and FISH will depend on the specific experimental goals and available resources. CISH is well-suited for single-gene analysis with standard laboratory equipment, while FISH provides advantages for multiplexing and high-resolution imaging. Careful optimization of each step in the protocol is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anxiolytic effect of the CRH(1) receptor antagonist R121919 depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Application Notes and Protocols for Autoradiography Studies with Radiolabeled R121919 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919 is a potent and selective antagonist of the Corticotropin-Releasing Factor type 1 (CRF1) receptor, exhibiting high binding affinity.[1][2][3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the mammalian response to stress.[4] Dysregulation of the CRF system has been implicated in various psychiatric disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists like R121919 are of significant interest for therapeutic development.[2][3][4]
Autoradiography with radiolabeled analogues of R121919 provides a powerful methodology to visualize and quantify the distribution and density of CRF1 receptors in preclinical and clinical tissue samples.[5][6] This technique is invaluable for understanding the regional brain distribution of CRF1 receptors, determining the in vitro and ex vivo receptor occupancy of R121919 analogues, and assessing potential off-target binding.[5] These application notes provide detailed protocols for conducting in vitro receptor autoradiography studies using a hypothetical radiolabeled analogue of R121919, for instance, [³H]R121919 or [¹²⁵I]R121919.
Quantitative Data Summary
The binding affinity of R121919 for the CRF1 receptor has been determined through various in vitro studies. This data is crucial for designing autoradiography experiments, particularly for determining the appropriate concentration of the radiolabeled analogue and for competition binding assays.
| Compound | Receptor | Binding Affinity (Ki) |
| R121919 | CRF1 | 2-5 nM[1] |
| R121919 hydrochloride | CRF1 | 3.5 nM |
Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like CRF, the receptor primarily couples to a stimulatory G-protein (Gs) to activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] However, CRF1 receptor signaling can also proceed through other pathways, including coupling to Gi to activate the ERK1/2-MAP and Akt kinase cascades.[8]
Caption: CRF1 Receptor Signaling Pathways.
Experimental Protocols
In Vitro Receptor Autoradiography Workflow
The following diagram outlines the general workflow for performing in vitro receptor autoradiography with a radiolabeled R121919 analogue.
Caption: In Vitro Receptor Autoradiography Workflow.
Detailed Protocol for In Vitro Autoradiography of CRF1 Receptors
This protocol is adapted from standard procedures for receptor autoradiography and should be optimized for the specific radiolabeled R121919 analogue used.[5][6][9][10][11]
Materials:
-
Frozen brain tissue (e.g., from rodents or human post-mortem samples)
-
Cryostat
-
Microscope slides (e.g., Superfrost® Plus)
-
Radiolabeled R121919 analogue (e.g., [³H]R121919 or [¹²⁵I]R121919)
-
Unlabeled R121919
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Distilled water
-
Humidified incubation chamber
-
Phosphor imaging plates or autoradiography film
-
Imaging system (phosphor imager or densitometer)
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Pre-incubation:
-
Incubation:
-
Prepare the incubation solution containing the radiolabeled R121919 analogue in Assay Buffer. The concentration should be optimized but is typically at or below the Kd of the radioligand.
-
For determining total binding , incubate sections with the radiolabeled analogue solution.
-
For determining non-specific binding , incubate adjacent sections with the radiolabeled analogue solution containing a high concentration of unlabeled R121919 (e.g., 1-10 µM) to saturate the CRF1 receptors.[10]
-
Place the slides in a humidified chamber and add the incubation solution to cover the sections.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.[9][11]
-
-
Washing:
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure and Imaging:
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards for quantification.
-
Exposure time will vary depending on the radioisotope and its specific activity (e.g., 1-7 days for ¹²⁵I, several weeks for ³H).[9][11]
-
After exposure, scan the phosphor imaging plate with a phosphor imager or develop the film.
-
-
Data Analysis:
-
Use image analysis software to define regions of interest (ROIs) on the autoradiograms corresponding to specific brain structures.[9][12]
-
Measure the optical density or photostimulated luminescence within each ROI.
-
Convert these values to radioactivity concentrations (e.g., fmol/mg tissue equivalent) using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.[10]
-
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers interested in utilizing radiolabeled R121919 analogues for autoradiography studies. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable the generation of high-quality, quantitative data on the distribution and characteristics of CRF1 receptors. This, in turn, will facilitate a deeper understanding of the role of the CRF system in health and disease and aid in the development of novel therapeutics targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Autoradiography [fz-juelich.de]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Validation of procedures for quantitative whole-body autoradiography using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R121919 hydrochloride solubility issues and recommended solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of R121919 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] Its high affinity for the CRF1 receptor (Ki = 3.5 nM) allows it to block the actions of corticotropin-releasing factor (CRF), a key mediator of the body's stress response.[2] By inhibiting the CRF1 receptor, this compound can reduce stress-induced elevations of plasma adrenocorticotropic hormone (ACTH) and has demonstrated anxiolytic and antidepressant effects in vivo.[2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at +4°C.[2] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[1]
Q3: In which solvents is this compound soluble?
This compound has good solubility in ethanol and dimethyl sulfoxide (DMSO). It is also soluble in various co-solvent mixtures commonly used for in vivo studies. Please refer to the solubility data table below for more details.
Solubility Data
For ease of comparison, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Ethanol | 41.7[2] | 100[2] | May require sonication to fully dissolve.[4] |
| DMSO | 4.17[2] | 10[2] | Gentle warming may be required.[2] Use of newly opened DMSO is recommended as it is hygroscopic, which can affect solubility.[1] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.57 | Results in a clear solution.[1][4] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | 2.5 | 6.57 | Results in a suspended solution; requires sonication.[1][4] |
| 10% EtOH, 90% Corn Oil | ≥ 2.5 | ≥ 6.57 | Results in a clear solution.[1][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.79 | ≥ 4.70 | Results in a clear solution.[1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.79 | 4.70 | Results in a suspended solution; requires sonication.[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 1.79 | ≥ 4.70 | Results in a clear solution.[1][4] |
Molecular Weight of this compound: 416.99 g/mol [2]
Troubleshooting Guide
Encountering issues with solubility can be a common hurdle. This guide addresses potential problems and offers solutions.
Problem: this compound is not fully dissolving in DMSO or ethanol at the desired concentration.
-
Solution 1: Gentle Warming. For solutions in DMSO, gentle warming can aid dissolution.[2] Be cautious not to overheat the solution, as this may degrade the compound.
-
Solution 2: Sonication. Using an ultrasonic bath can help break up particulates and facilitate dissolution, especially in ethanol.[4]
-
Solution 3: Fresh Solvent. DMSO is hygroscopic and can absorb moisture from the air, which may impact solubility. Using a fresh, unopened bottle of DMSO is recommended.[1]
Problem: Precipitation or phase separation occurs when preparing aqueous dilutions from a stock solution.
-
Solution 1: Use of Co-solvents. For in vivo experiments requiring aqueous solutions, it is often necessary to use a co-solvent system. Formulations containing PEG300, Tween-80, or SBE-β-CD can help maintain the solubility of this compound in an aqueous vehicle.[1][4]
-
Solution 2: Stepwise Dilution. When preparing co-solvent formulations, add each solvent component sequentially and ensure the compound is fully dissolved at each step before adding the next component.[1][4]
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vivo studies.
Protocol 1: Preparation of a 2.5 mg/mL Solution using an Ethanol-based Vehicle
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, add the required volume of the ethanol stock solution.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to reach the final desired volume (45% of the total volume).
-
Vortex the solution until it is clear and homogenous. This will result in a clear solution with a solubility of at least 2.5 mg/mL.[1][4]
Protocol 2: Preparation of a 1.79 mg/mL Solution using a DMSO-based Vehicle
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to reach the final desired volume (45% of the total volume).
-
Vortex the solution until it is clear and homogenous. This will result in a clear solution with a solubility of at least 1.79 mg/mL.[1][4]
Visualizing the Mechanism of Action
To better understand the experimental context, the following diagrams illustrate the signaling pathway of the CRF1 receptor and a general experimental workflow for preparing this compound solutions.
Caption: CRF1 Receptor Signaling Pathway Antagonism by this compound.
Caption: General Workflow for Preparing this compound Solutions.
References
Long-term stability of R121919 hydrochloride in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of R121919 hydrochloride in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the compound in anhydrous or high-purity DMSO to your desired concentration. According to available data, this compound is soluble up to 10 mM in DMSO, and gentle warming can aid in its dissolution.[1] For consistent results, it is crucial to ensure the compound is fully dissolved before storage.
Q2: What are the ideal storage conditions for this compound DMSO stock solutions to ensure long-term stability?
Q3: How many times can I safely freeze and thaw my this compound DMSO stock solution?
A3: Repeated freeze-thaw cycles can potentially lead to the degradation of compounds in DMSO, often due to the presence of residual water. While specific data for this compound is unavailable, studies on other small molecules suggest that minimizing freeze-thaw cycles is crucial for maintaining compound integrity. To avoid this issue, preparing single-use aliquots of your stock solution is the best practice.
Q4: Are there any known stability issues with this compound in DMSO at room temperature?
A4: Storing DMSO stock solutions at room temperature for extended periods is generally not recommended. Studies on various small molecules have shown that the probability of compound degradation increases over time at ambient temperatures. For any in-vitro or in-vivo experiments, it is best to prepare fresh working solutions from a frozen stock on the day of use.[2]
Q5: What are the signs of degradation in my this compound DMSO stock solution?
A5: Visual indicators of degradation can include color changes or the appearance of precipitates in your stock solution upon thawing. However, chemical degradation can occur without any visible signs. To confirm the integrity of your stock solution, especially after long-term storage, it is advisable to perform analytical tests such as HPLC or LC-MS to check for purity.
Data Summary: Recommended Storage and Handling
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous/High-Purity DMSO | Minimizes water-related degradation. |
| Concentration | Up to 10 mM[1] | Gentle warming can assist dissolution. |
| Storage Temperature | -20°C[2] | Recommended for long-term storage. |
| Aliquoting | Single-use aliquots | Minimizes freeze-thaw cycles. |
| Long-Term Stability | Data not available | General recommendation is to use within 1 year.[2] |
| Handling | Prepare fresh working solutions | Avoids degradation in aqueous buffers. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for researchers to assess the stability of their this compound DMSO stock solutions over time.
1. Materials:
- This compound DMSO stock solution (e.g., 10 mM)
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Time Point Zero (T0) Analysis:
- Thaw a fresh aliquot of your this compound DMSO stock solution.
- Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-100 µM).
- Inject the working solution into the HPLC system.
- Run the sample using an appropriate gradient method (e.g., a water/acetonitrile gradient with 0.1% TFA).
- Record the chromatogram, noting the retention time and peak area of the main this compound peak. This will serve as your baseline.
Visualizations
Signaling Pathway of CRF1 Receptor, the Target of R121919
R121919 is an antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The binding of the endogenous ligand, CRF, to the CRF1 receptor activates downstream signaling cascades, primarily through G-protein coupling, leading to the activation of the adenylyl cyclase-protein kinase A (PKA) pathway and the phospholipase C-protein kinase C (PKC) pathway.[3][4] R121919 blocks these signaling events by preventing CRF from binding to its receptor.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by R121919.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for assessing the long-term stability of this compound in a DMSO stock solution.
Caption: Workflow for assessing R121919 HCl stability in DMSO.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R121919 Hydrochloride for Anxiolytic Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing R121919 hydrochloride to investigate anxiolytic effects in mice. The information is designed to assist drug development professionals and scientists in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] By blocking this receptor, it mitigates the effects of stress hormones in the brain, leading to anxiolytic (anxiety-reducing) effects.[2][3] The stress response is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis, and CRF is a key mediator in this pathway.[2][3] Hyperactivity of the CRF system has been linked to anxiety and depressive disorders.[4]
Q2: What is a recommended starting dose for this compound in mice for anxiolytic studies?
Based on available literature, a starting dose for oral administration in mice can range from 0.5 mg/kg to 5.0 mg/kg.[1] For intraperitoneal (IP) injections, studies have used doses of 5, 10, and 20 mg/kg to investigate its effects on anxiety-related behaviors.[5] It is important to note that the optimal dose can vary depending on the mouse strain. For example, one study used 0.5, 1.0, and 5.0 mg/kg in DBA/2NCRL mice, and 1.0, 5.0, and 30 mg/kg in the DBA/2Ola strain.[1] A dose-dependent response has been observed in rodents.[1][2] Therefore, a pilot study to determine the optimal dose for your specific mouse strain and experimental conditions is highly recommended.
Q3: How should I prepare this compound for administration?
The preparation method depends on the route of administration.
-
Oral Administration: this compound can be dissolved in an aqueous solution for oral gavage.[1]
-
Intraperitoneal (IP) Injection: For IP injections, a common vehicle is a solution of 20% (w/v) β-Cyclodextrin in sterile saline. Another option used in rats, which can be adapted for mice, is a vehicle consisting of 5% (v/v) polyethoxylated castor oil.
It is crucial to ensure the compound is fully dissolved and the vehicle is sterile for parenteral routes.
Q4: What are the expected anxiolytic effects in common behavioral tests?
In preclinical studies, CRF1 receptor antagonists like R121919 have demonstrated anxiolytic-like effects in various behavioral paradigms, particularly under stressful conditions. Expected outcomes in common tests include:
-
Elevated Plus Maze (EPM): An increase in the time spent in and the number of entries into the open arms.
-
Light-Dark Box Test: An increase in the time spent in the light compartment and the number of transitions between the two compartments.
-
Defensive Withdrawal Test: A decrease in the latency to emerge from a tube and an increase in the total time spent in the open area.[2][3]
Q5: Are there any known side effects or toxicity concerns in mice?
The available literature from preclinical studies suggests that R121919 is generally well-tolerated at effective doses. One study noted that chronic administration of 10-20 mg/kg/day in mice did not lead to significant changes in HPA axis reactivity to a novel stressor.[6] However, as with any compound, there is a potential for side effects, especially at higher doses. It is always recommended to monitor the animals for any signs of distress or adverse reactions. A thorough literature review for the latest safety information is advised before initiating new experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable anxiolytic effect | Suboptimal Dosage: The dose may be too low for the specific mouse strain or experimental conditions. | 1. Conduct a dose-response study to determine the optimal effective dose. Start with the lower end of the recommended range and incrementally increase the dose. 2. Ensure accurate calculation of the dose based on the animal's body weight. |
| Ineffective Route of Administration: The chosen route may not provide adequate bioavailability. | 1. Consider switching from oral to intraperitoneal (IP) administration for potentially higher and more consistent bioavailability. 2. Ensure proper administration technique to avoid misdosing. | |
| Compound Stability/Solubility: The compound may not be fully dissolved or may have degraded. | 1. Prepare fresh solutions for each experiment. 2. Use a vehicle known to effectively solubilize this compound, such as a cyclodextrin solution. 3. Visually inspect the solution for any precipitation before administration. | |
| High variability in behavioral results | Inconsistent Drug Administration: Variations in timing or technique can lead to inconsistent drug exposure. | 1. Administer the compound at the same time relative to the behavioral test for all animals. 2. Ensure all personnel are trained and use a standardized administration technique. |
| Environmental Stressors: Uncontrolled environmental variables can influence anxiety levels and mask the drug's effect. | 1. Acclimate the mice to the testing room for at least 30-60 minutes before the experiment. 2. Maintain consistent lighting, temperature, and noise levels in the testing environment. 3. Handle the mice gently and consistently. | |
| Unexpected sedative or hyperactive effects | Dose is too high: Off-target effects or excessive receptor blockade can lead to unintended behavioral changes. | 1. Reduce the dose to the lower end of the effective range. 2. Carefully observe the animals for any signs of sedation or hyperactivity in an open field test before proceeding with anxiety-specific assays. |
| Vehicle Effects: The vehicle itself may have behavioral effects. | 1. Always include a vehicle-treated control group in your experimental design. 2. If the vehicle group shows unexpected behavior, consider using an alternative, more inert vehicle. |
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Anxiety Studies
| Species | Route of Administration | Dose Range | Key Findings | Reference |
| Mouse (DBA/2NCRL) | Oral | 0.5, 1.0, 5.0 mg/kg | Anxiolytic effects observed. | [1] |
| Mouse (DBA/2Ola) | Oral | 1.0, 5.0, 30 mg/kg | Anxiolytic effects observed. | [1] |
| Mouse (Tg2576) | Intraperitoneal (IP) | 5, 10, 20 mg/kg | Investigated for effects on Aβ levels and anxiety. | [5] |
| Rat | Intravenous (i.v.) / Subcutaneous (s.c.) | Dose-dependent | Attenuated stress-induced HPA axis response and showed anxiolytic effects. 10 mg/kg (s.c.) resulted in ~85% CRF1 receptor occupancy. | [2][3] |
| Rat | Subcutaneous (s.c.) | 2.5, 20 mg/kg | 50% and 100% CRF1 receptor occupancy, respectively, one hour after oral administration. | [7] |
| Rat | Continuous Infusion | 20 mg/kg/day | Persistent anxiolytic effects in the defensive withdrawal test after chronic administration. | [6] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Mice
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes for IP injection).
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Analyze the video recording to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Anxiolytic Effect: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
Light-Dark Box Test Protocol for Mice
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test.
-
Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore the box for 10 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: Analyze the video recording to measure:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.
Mandatory Visualizations
Caption: CRF1 Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Assessing Anxiolytic Effects in Mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. The CRH1 receptor antagonist R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of R121919 hydrochloride in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using R121919 hydrochloride in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It exhibits high affinity for the CRF1 receptor, with a Ki value typically in the range of 2 to 5 nM.[1] Its primary function is to block the downstream signaling initiated by the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor.
Q2: How selective is R121919 for the CRF1 receptor?
R121919 is highly selective for the CRF1 receptor. It has been shown to have over 1000-fold weaker activity at the CRF2 receptor and has been tested against a panel of over 70 other receptor types with minimal interaction.[1] This high selectivity suggests a low probability of direct off-target effects mediated by other common neuronal receptors.
Q3: Are there any known off-target effects of this compound?
The most significant off-target effect reported for this compound is potential hepatotoxicity.[2] Clinical development of R121919 as an antidepressant was discontinued due to observed elevations in liver enzymes in healthy subjects.[2] While this effect was observed in vivo, it is a critical consideration for any experimental system, including neuronal cultures, as cellular stress pathways can be interconnected.
Q4: What are the expected effects of R121919 in neuronal cultures?
In neuronal cultures expressing the CRF1 receptor, R121919 is expected to antagonize CRF-induced signaling. This can lead to the attenuation of stress-related responses, such as changes in neuronal firing, gene expression, and intracellular signaling cascades. In vivo studies have demonstrated its anxiolytic and antidepressant-like effects.[3]
Q5: Has R121919 been extensively tested in neuronal cultures?
While R121919 has been evaluated in numerous in vivo animal models and in human clinical trials, detailed studies on its specific off-target effects in isolated neuronal cultures are not widely published.[4][5][6] Therefore, researchers should proceed with caution and consider implementing control experiments to monitor for potential unforeseen effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Poor Neuronal Health
If you observe increased cell death, neurite degeneration, or other signs of poor neuronal health in your cultures following treatment with this compound, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Step
-
High Concentration: The concentration of R121919 may be too high, leading to non-specific toxicity.
-
Action: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system. Start with concentrations in the low nanomolar range, consistent with its Ki for the CRF1 receptor.
-
-
Solvent Toxicity: The vehicle used to dissolve R121919 may be contributing to cytotoxicity.
-
Action: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is below the toxic threshold for your neurons. Run a vehicle-only control to assess the solvent's effect.
-
-
Metabolic Stress: Although observed in vivo, the potential for hepatotoxicity suggests that R121919 could induce metabolic stress in other cell types, including neurons.
-
Action: Assess markers of cellular stress, such as reactive oxygen species (ROS) production or mitochondrial dysfunction. Consider co-treatment with an antioxidant as a control experiment.
-
-
Contamination: The R121919 compound or other reagents may be contaminated.
-
Action: Use a fresh, high-purity batch of this compound. Ensure all solutions and culture media are sterile.
-
Issue 2: Inconsistent or No Effect on CRF-Mediated Signaling
If R121919 fails to antagonize the effects of CRF in your neuronal cultures, consider the following:
Potential Cause & Troubleshooting Step
-
Low CRF1 Receptor Expression: The neuronal culture system you are using may not express sufficient levels of the CRF1 receptor.
-
Action: Verify CRF1 receptor expression in your cultures using techniques such as immunocytochemistry, Western blot, or qRT-PCR.
-
-
Compound Degradation: R121919 may have degraded due to improper storage or handling.
-
Action: Store this compound as recommended by the manufacturer, typically at +4°C and protected from light.[7] Prepare fresh stock solutions for each experiment.
-
-
Experimental Design: The timing of R121919 pre-incubation or the concentration of CRF used may not be optimal.
-
Action: Optimize the pre-incubation time with R121919 before adding CRF. Also, ensure the CRF concentration used is appropriate to elicit a response that can be effectively antagonized.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Affinity (Ki) | Selectivity vs. CRF1 | Reference |
| CRF1 Receptor | 2-5 nM | - | [1] |
| CRF2 Receptor | >2000 nM | >1000-fold | [1] |
| Other Receptors (Panel of >70) | Low Affinity | High | [1] |
Table 2: Summary of Key In Vivo and Clinical Findings for R121919
| Finding | System | Outcome | Reference |
| Anxiolytic Effects | Rodent Models | Reduced anxiety-like behaviors | [3] |
| Antidepressant Effects | Rodent Models & Human Trials | Reduced depressive symptoms | [4][6] |
| HPA Axis Attenuation | Rodent Models | Decreased stress-induced ACTH and corticosterone | [3] |
| Safety and Tolerability | Human Clinical Trials | Generally well-tolerated | [4][5] |
| Hepatotoxicity | Human Clinical Trials | Elevation of liver enzymes in some subjects | [2] |
Experimental Protocols
Protocol 1: Assessment of R121919 Cytotoxicity using LDH Assay
This protocol provides a method to assess the potential cytotoxicity of R121919 in neuronal cultures by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Materials:
-
Primary neuronal cultures or neuronal cell line
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate at a suitable density and allow them to adhere and mature.
-
Compound Preparation: Prepare a stock solution of R121919 in the chosen vehicle. Create a serial dilution of R121919 in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of R121919, the vehicle control, or a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) under standard culture conditions.
-
LDH Assay: Following incubation, collect the supernatant from each well. Perform the LDH assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Functional Assessment of CRF1 Receptor Antagonism
This protocol describes a method to functionally assess the ability of R121919 to antagonize CRF-induced neuronal activation using a calcium imaging assay.
Materials:
-
Neuronal cultures expressing CRF1 receptors
-
This compound
-
Corticotropin-Releasing Factor (CRF)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with an imaging system
Procedure:
-
Dye Loading: Incubate the neuronal cultures with the calcium indicator dye according to the manufacturer's protocol.
-
R121919 Pre-incubation: Wash the cells with imaging buffer and then incubate with different concentrations of R121919 or a vehicle control for a predetermined time (e.g., 30 minutes).
-
Baseline Imaging: Acquire baseline fluorescence images of the neurons for a few minutes.
-
CRF Stimulation: Add CRF to the imaging buffer to achieve the desired final concentration and continue imaging.
-
Data Acquisition: Record the changes in intracellular calcium levels over time.
-
Data Analysis: Analyze the fluorescence intensity changes in individual neurons. Compare the CRF-induced calcium response in the presence and absence of R121919 to determine its antagonistic effect.
Visualizations
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of R121919.
Caption: Experimental workflow for assessing potential off-target effects of R121919 in neuronal cultures.
Caption: Troubleshooting decision tree for unexpected cytotoxicity with R121919.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: Investigating the Liver Toxicity of R121919 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of the liver toxicity mechanism of R121919 hydrochloride (also known as NBI 30775).
Disclaimer: The clinical development of this compound was discontinued due to observations of reversible liver enzyme elevations in Phase I clinical trials.[1][2] The precise molecular mechanism of this hepatotoxicity is not fully established. This guide provides information based on the known data for R121919 and general principles of drug-induced liver injury (DILI) to support further research.
Frequently Asked Questions (FAQs)
Q1: What is the known liver safety profile of this compound in humans?
A1: The clinical development of this compound was halted due to reversible elevation of liver enzyme activity observed in two healthy volunteers during a Phase I dose-escalation study.[1][2] While one open-label Phase IIa study in patients with major depressive disorder did not report serious adverse effects on liver enzymes, the findings from the Phase I trial were significant enough to discontinue its development.[3][4][5][6]
Q2: What is known about the metabolism of this compound?
A2: In vitro studies using human liver cells have indicated that the cytochrome P450 enzymes CYP3A4 and CYP3A5 are involved in the metabolism of this compound.[7] This metabolic process is known to produce an active metabolite, R142900.[7] The role of this metabolite, or potentially other reactive intermediates formed during metabolism, in the observed liver enzyme elevations is a key area for investigation.
Q3: What are the potential mechanisms of liver toxicity for a compound like this compound?
A3: Based on general principles of drug-induced liver injury (DILI), several mechanisms could be hypothesized for this compound, particularly given its metabolism by CYP enzymes. These include:
-
Reactive Metabolite Formation: The metabolism of R121919 by CYP3A4/5 could lead to the formation of chemically reactive metabolites. These metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and cell death.
-
Mitochondrial Toxicity: The parent compound or its metabolites could interfere with mitochondrial function, leading to impaired cellular energy production, increased oxidative stress, and the initiation of apoptotic pathways.
-
Inhibition of Bile Acid Transport: The compound or its metabolites may inhibit key bile acid transporters in hepatocytes, such as the Bile Salt Export Pump (BSEP). This can lead to the intracellular accumulation of toxic bile acids, causing cholestatic liver injury.
Q4: My in vitro experiments with this compound are showing conflicting results for hepatotoxicity. What could be the issue?
A4: Conflicting results in in vitro hepatotoxicity assays are common and can arise from several factors. Please refer to the Troubleshooting Guide for In Vitro Hepatotoxicity Assays below for a detailed breakdown of potential issues and solutions. Key areas to consider include the choice of cell model, compound concentration and solubility, and the specific endpoints being measured.
Troubleshooting Guides
Troubleshooting Guide for In Vitro Hepatotoxicity Assays
This guide addresses common issues encountered when assessing the liver toxicity of this compound in vitro.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding density.- Edge effects in the culture plate.- Compound precipitation at higher concentrations. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate.- Visually inspect wells for precipitation after compound addition. Test compound solubility in media beforehand. |
| No cytotoxicity observed at expected concentrations. | - The chosen cell line lacks the relevant metabolic enzymes (e.g., CYP3A4/5).- The incubation time is too short to observe toxicity.- The selected cytotoxicity endpoint is not sensitive to the mechanism of toxicity. | - Use primary human hepatocytes or metabolically competent cell lines like HepaRG™ cells.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Use a panel of assays measuring different endpoints (e.g., ATP levels, LDH release, caspase activity). |
| Discrepancy between different cytotoxicity assays (e.g., LDH vs. ATP). | - The compound may be causing mitochondrial dysfunction (affecting ATP levels) without immediate membrane rupture (affecting LDH release).- The compound may interfere with the assay chemistry itself. | - This may be indicative of a specific mechanism. Investigate mitochondrial toxicity further.- Run a compound-only control (no cells) with the assay reagents to check for interference. |
Quantitative Data Summary
The following table summarizes key in vitro hepatotoxicity data for common reference compounds, which can be used to benchmark the activity of this compound in your assays.
| Compound | Hepatotoxicity Mechanism | Typical In Vitro Assay | Example IC50 Value |
| Acetaminophen | Reactive Metabolite | Primary Human Hepatocyte Cytotoxicity | ~5-10 mM |
| Rotenone | Mitochondrial Complex I Inhibition | Seahorse XF Analyzer (Oxygen Consumption Rate) | ~10-100 nM |
| Cyclosporin A | BSEP Inhibition | BSEP Vesicle Transport Assay | ~1-5 µM |
| Chlorpromazine | Cholestasis/Mitochondrial Toxicity | Primary Human Hepatocyte Cytotoxicity & BSEP Inhibition | ~10-50 µM |
Note: IC50 values can vary significantly depending on the specific cell type, assay conditions, and incubation time.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Primary Human Hepatocytes
-
Cell Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 0.7 x 10^5 cells/well.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Serially dilute the stock to create a range of concentrations.
-
Dosing: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the desired concentrations of this compound (final DMSO concentration should be ≤ 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., chlorpromazine).
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assessment:
-
ATP Content Assay (e.g., CellTiter-Glo®): Measure cellular ATP levels as an indicator of cell viability.
-
LDH Release Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of membrane damage.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value for each endpoint.
Protocol 2: Evaluation of this compound Inhibition of the Bile Salt Export Pump (BSEP)
-
Assay System: Use membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Reaction Mixture: Prepare a reaction mixture containing the BSEP membrane vesicles, ATP, and a probe substrate (e.g., [3H]-taurocholate).
-
Inhibition Assessment: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control and a positive control inhibitor (e.g., cyclosporin A).
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Vesicle Capture and Scintillation Counting: Stop the reaction by adding ice-cold buffer and filter the mixture through a glass fiber filter to capture the vesicles. Measure the amount of radiolabeled substrate trapped inside the vesicles using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of BSEP activity at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Hypothesized pathways of this compound-induced liver injury.
Caption: A logical workflow for investigating R121919 hepatotoxicity in vitro.
References
- 1. NBI 30775 ( R 121919 ) , an Orally Active Antagonist of the Corticotropin-releasing Factor ( CRF ) Type-1 Receptor for the Treatment of Anxiety and Depression | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming variability in behavioral assays with R121919 hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing R121919 hydrochloride in behavioral assays. It offers troubleshooting advice and detailed protocols to help mitigate experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NBI30775) is a potent and selective, orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system is a primary regulator of the endocrine, autonomic, and behavioral responses to stress.[3][4] By blocking the CRF1 receptor, R121919 prevents the downstream effects of CRF, thereby reducing stress-induced elevations of hormones like adrenocorticotropic hormone (ACTH) and corticosterone.[1][2][3] This mechanism of action is responsible for its anxiolytic (anxiety-reducing) and antidepressant-like effects observed in preclinical models.[1][5]
Q2: How should I prepare and store this compound for in vivo studies?
Proper preparation and storage are critical for maintaining the compound's efficacy.
-
Solubility: this compound is soluble in ethanol (up to 100 mM) and in DMSO (up to 10 mM) with gentle warming.[6][7]
-
Vehicle Selection: For administration to rats, common vehicles include an aqueous solution of 70% (v/v) polyethylene glycol 400 or a solution of 5% (v/v) polyethoxylated castor oil in 0.3% tartaric acid.[1][8] The choice of vehicle should always be validated to ensure it does not produce behavioral effects on its own.
-
Storage: Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What are the key properties and typical effective doses of this compound?
The compound's high affinity for the CRF1 receptor allows for potent effects at relatively low concentrations. Key properties and example doses are summarized below.
| Parameter | Value / Information | Source |
| Chemical Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | [2] |
| Molecular Weight | 416.99 g/mol | [2][6] |
| Binding Affinity (Ki) | 2-5 nM for CRF1 receptor | [1][9] |
| Selectivity | Over 1000-fold weaker activity at the CRF2 receptor | [1] |
| Effective Dose (Rats) | 10 mg/kg (s.c. or i.v.) has been shown to significantly attenuate hormonal and behavioral responses to stress. | [1][3][10] |
| Effective Dose (Mice) | Reduces anxiety with a steep dose-response curve. | [1][9] |
| Chronic Administration | 20 mg/kg/day via osmotic minipump has been used to study long-term effects. | [8] |
Troubleshooting Guides
Problem: I'm observing high variability in behavior between animals within the same treatment group.
High inter-individual variability is a common challenge in behavioral research.[11] It can mask true compound effects.
Answer: Variability can stem from multiple sources. Consider the following factors:
-
Inherent Biological Differences: Even in inbred strains, there is significant unexplained biological variation between individual animals.[12] Factors like genetics, age, sex, and microbiome contribute to this.[11][13]
-
Solution: Increase your sample size per group (typically 15 mice or more is recommended) to improve statistical power.[14] Record and counterbalance for factors like sex and litter origin across your experimental groups.
-
-
Environmental Conditions: Subtle differences in housing or testing environments (e.g., lighting, temperature, noise) can significantly impact behavior.[12][15]
-
Solution: Standardize all environmental conditions. Ensure all animals are housed and tested under identical light cycles, temperatures, and humidity. Use a holding area to allow animals to acclimate to the testing room for at least 30 minutes before an experiment begins.[15]
-
-
Experimenter Influence: The way an experimenter handles animals can introduce variability.[13]
-
Solution: Handle all animals consistently and gently. If multiple experimenters are involved, ensure they follow the exact same protocol. Whenever possible, a single experimenter should conduct all tests for a given cohort.
-
Problem: My results are inconsistent. This compound is not showing a significant effect compared to the vehicle control.
Answer: A lack of effect can be due to issues with the compound, the protocol, or the chosen behavioral assay.
-
Compound Efficacy: Ensure your compound has not degraded.
-
Solution: Prepare fresh solutions before each experiment or use properly stored aliquots.[1] Confirm the compound's solubility in your chosen vehicle and ensure it is fully dissolved before administration.
-
-
Assay Sensitivity: Some behavioral tests are less sensitive to CRF1 antagonists. Notably, considerable variability has been reported for the effects of CRF antagonists in the elevated plus maze.[8]
-
Solution: Use a behavioral paradigm known to be sensitive to CRF1 modulation, such as the defensive withdrawal test, which has shown robust effects with R121919.[3][8] It is also recommended to include a positive control (e.g., a known anxiolytic like diazepam) to validate that your assay can detect an anxiolytic-like effect under your laboratory's conditions.[16]
-
-
Protocol Timing: The timing of drug administration relative to the behavioral test is crucial.
Experimental Protocols & Methodologies
Defensive Withdrawal Assay in Rats
This protocol is adapted from studies demonstrating the anxiolytic effects of R121919.[3][8] This assay measures the conflict between a rat's natural tendency to hide in a dark, enclosed space versus exploring a novel, open area.
1. Apparatus:
-
A standard rat home cage or similar open arena.
-
A small, dark, enclosed tube (e.g., a 10 cm diameter PVC pipe, 30 cm in length) placed at one end of the arena.
2. Animal Preparation:
-
Male Sprague-Dawley rats are singly housed and maintained on a 12-hour light/dark cycle.
-
Animals should be handled for several days prior to testing to acclimate them to the experimenter.
-
On the test day, transport animals to the testing room and allow them to acclimate for at least 30-60 minutes.[15]
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% polyethoxylated castor oil).
-
Administer R121919 (e.g., 10 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
Return the animal to its home cage for 60 minutes before testing.[3]
4. Testing Procedure:
-
Gently place the rat inside the enclosed tube in the test arena.
-
The trial begins immediately. The total test duration is 15 minutes.
-
An overhead camera connected to behavioral tracking software should be used to record the session.
-
Key parameters to measure:
-
Latency to emerge: Time it takes for the rat to exit the tube with all four paws.
-
Total time in the open arena: The cumulative time spent outside the tube.
-
5. Data Analysis:
-
Compare the latency to emerge and total time in the open arena between the R121919-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Anxiolytic-like effects are indicated by a decreased latency to emerge and an increased total time spent in the open arena.[3][8]
Visualizations
Caption: this compound competitively antagonizes the CRF1 receptor.
Caption: Standardized workflow for behavioral experiments.
Caption: A logical guide for troubleshooting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Behavioral effects of the CRF1 receptor antagonist R121919 in rats selectively bred for high and low activity in the swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically [frontiersin.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 15. amuzainc.com [amuzainc.com]
- 16. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
Technical Support Center: R121919 Hydrochloride Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the blood-brain barrier (BBB) penetration of R121919 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is an orally bioavailable small molecule with a molecular weight of 416.99 g/mol . By blocking the CRF1 receptor, R121919 inhibits the signaling of corticotropin-releasing factor (CRF), a key mediator of the stress response. This antagonism of the CRF1 receptor is responsible for its anxiolytic and antidepressant effects observed in preclinical studies.[1][2]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, preclinical evidence strongly suggests that this compound crosses the BBB. In vivo studies in rats have demonstrated that systemically administered R121919 occupies CRF1 receptors in the brain in a dose-dependent manner.[3] One study reported that a 10 mg/kg subcutaneous dose in rats resulted in approximately 85% occupancy of CRF1 receptors in the cortex, indicating significant penetration into the central nervous system (CNS).[1]
Q3: What are the known physicochemical properties of this compound relevant to BBB penetration?
Understanding the physicochemical properties of a compound is crucial for predicting its ability to cross the BBB. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Weight | 416.99 g/mol | |
| Formula | C₂₂H₃₂N₆·HCl | |
| Solubility | Soluble to 100 mM in ethanol and to 10 mM in DMSO with gentle warming. |
Q4: Is this compound a substrate for P-glycoprotein (P-gp) or other efflux transporters?
Currently, there is no direct experimental data available in the public domain that definitively confirms or refutes whether R121919 is a substrate for P-glycoprotein (P-gp) or other major efflux transporters at the BBB. Efflux transporters are a common cause of poor brain penetration for many small molecules. Given the lipophilic nature of R121919, it is plausible that it may be a substrate for such transporters. Further experimental investigation using in vitro models like MDCK-MDR1 or Caco-2 cell assays is recommended to determine its efflux liability.
Troubleshooting Guides for BBB Penetration Experiments
This section provides guidance for researchers encountering issues with the BBB penetration of this compound in their experiments.
Issue 1: Lower than expected brain concentrations of R121919 in vivo.
-
Possible Cause 1: Active Efflux by P-glycoprotein (P-gp) and other transporters.
-
Troubleshooting Step: Conduct an in vitro transporter assay. The most common is the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which expresses high levels of P-gp. A bidirectional transport assay will determine the efflux ratio (ER). An ER significantly greater than 2 suggests that the compound is a substrate for P-gp and is being actively removed from the brain.
-
-
Possible Cause 2: Rapid metabolism in the brain or periphery.
-
Troubleshooting Step: Analyze brain and plasma samples for the presence of R121919 metabolites. If significant metabolism is occurring, this can lead to lower parent drug concentrations. Co-administration with a known inhibitor of the metabolizing enzymes (if identified) could help to clarify this.
-
-
Possible Cause 3: High plasma protein binding.
-
Troubleshooting Step: Determine the fraction of R121919 that is unbound to plasma proteins (fu,p). Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can limit the amount of free drug available for brain penetration.
-
Issue 2: Inconsistent results in in vitro BBB models (e.g., PAMPA, cell-based assays).
-
Possible Cause 1: Poor compound solubility.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its concentration should be kept low (typically <1%) as it can affect cell monolayer integrity.
-
-
Possible Cause 2: Compromised integrity of the in vitro barrier.
-
Troubleshooting Step: For cell-based models (e.g., Caco-2, MDCK, or primary endothelial cells), it is crucial to verify the integrity of the cell monolayer. This is typically done by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or a fluorescently labeled dextran. Low TEER values or high permeability of the marker indicate a leaky barrier.
-
-
Possible Cause 3: Incorrect assay conditions.
-
Troubleshooting Step: Review and optimize the experimental protocol, including incubation time, temperature, and buffer composition. For efflux transporter studies, ensure that the ATP levels in the cells are sufficient for transporter activity.
-
Experimental Protocols
1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
The PAMPA-BBB assay is a high-throughput, non-cell-based assay to predict passive diffusion across the BBB.
-
Materials: 96-well filter plates with a PVDF membrane, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS) pH 7.4, test compound (this compound), and reference compounds with known BBB permeability (e.g., propranolol for high permeability and atenolol for low permeability).
-
Method:
-
Prepare the artificial membrane by impregnating the filter plate with a solution of porcine brain lipid in dodecane.
-
Add the acceptor solution (PBS) to the wells of the acceptor plate.
-
Add the donor solution containing the test compound and reference compounds to the wells of the filter plate.
-
Assemble the "sandwich" by placing the filter plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equil)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equil is the equilibrium concentration.
-
2. In Vitro MDCK-MDR1 Bidirectional Transport Assay for P-gp Substrate Assessment
This assay determines if a compound is a substrate for the P-gp efflux transporter.
-
Materials: MDCK cells transfected with the human MDR1 gene, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound (this compound), a known P-gp substrate (e.g., digoxin), and a P-gp inhibitor (e.g., verapamil).
-
Method:
-
Seed the MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed.
-
Verify the integrity of the monolayer by measuring the TEER.
-
Perform the transport experiment in two directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
For the A-to-B transport, add the test compound to the apical side (donor) and fresh buffer to the basolateral side (receiver).
-
For the B-to-A transport, add the test compound to the basolateral side (donor) and fresh buffer to the apical side (receiver).
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 is a strong indication that the compound is a substrate of P-gp. To confirm, the experiment can be repeated in the presence of a P-gp inhibitor, which should reduce the ER.
-
Visualizations
Caption: Simplified CRF1 Receptor Signaling Pathway and the inhibitory action of R121919.
Caption: Experimental workflow for assessing the blood-brain barrier penetration of a compound.
References
- 1. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R121919 Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on administering R121919 to animal models while minimizing stress. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is R121919 and how does it work?
R121919 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] By blocking the CRF1 receptor, R121919 inhibits the release of adrenocorticotropic hormone (ACTH) and corticosterone, which are key hormones in the stress response.[2][3] This mechanism of action gives R121919 its anxiolytic and antidepressant-like properties observed in preclinical studies.[4][5]
Q2: What are the common administration routes for R121919 in rodents?
R121919 has been successfully administered in rodents through various routes, including:
-
Intravenous (i.v.) injection: Often used for acute studies to observe immediate effects on stress hormone levels.[2][3]
-
Subcutaneous (s.c.) injection: A common route for achieving systemic effects and studying behavioral responses.[6][7]
-
Oral gavage: Suitable for oral administration of precise doses.[1]
-
In-feed administration: A method for chronic administration to minimize handling stress.[8]
-
Osmotic minipumps: Used for continuous, long-term administration to maintain stable compound levels.[9]
Q3: How can I minimize stress in my animal models during R121919 administration?
Minimizing stress is crucial for both animal welfare and data validity.[10][11] Key strategies include:
-
Acclimatization: Allow animals to acclimate to the facility and handling procedures before the experiment begins.
-
Refined Handling Techniques: Use non-aversive methods like tunnel handling or cupped hands instead of tail grasping to move and handle rodents.[12][13][14]
-
Proper Restraint: If restraint is necessary, ensure it is brief and use appropriate techniques that do not impair breathing.[10][15] For injections, consider non-restrained techniques where possible.[16]
-
Choice of Administration Route: For chronic studies, consider less stressful methods like in-feed administration or osmotic minipumps to reduce repeated handling and injection stress.[8][9]
-
Oral Gavage Best Practices: If using oral gavage, ensure proper technique, including correct tube length and gentle insertion, to prevent injury and distress.[17][18][19] Pre-coating the gavage needle with sucrose may also reduce stress.[20][21]
Troubleshooting Guides
Issue 1: Animals exhibit signs of distress (e.g., vocalization, struggling, increased defecation) during handling and injection.
| Possible Cause | Troubleshooting Step |
| Aversive handling technique | Solution: Switch to non-aversive handling methods. Use a tunnel or cupped hands to lift mice and rats.[12][13] Avoid picking up rodents by the tail, as this induces anxiety.[14] |
| Stress from restraint | Solution: Minimize the duration and intensity of restraint.[10] Habituate animals to the restraint procedure before the actual experiment.[12] Explore non-restrained injection techniques where feasible.[16] |
| Needle-related anxiety | Solution: Ensure the use of appropriate gauge needles for the chosen injection route and animal size. For oral gavage, consider using flexible plastic tubes, which are generally safer and less stressful than rigid metal needles.[17] |
Issue 2: Inconsistent or unexpected behavioral or physiological results following R121919 administration.
| Possible Cause | Troubleshooting Step |
| Stress-induced confounds | Explanation: The stress of the administration procedure itself can impact the hypothalamic-pituitary-adrenal (HPA) axis and behavior, potentially masking or altering the effects of R121919.[11] Solution: Implement the stress-minimizing techniques outlined in the FAQs and above troubleshooting guide. Consider including a vehicle-injected control group that undergoes the same procedures to account for procedural stress. |
| Improper drug formulation or administration | Solution: Verify the correct solvent and concentration of R121919 for your chosen administration route. Ensure accurate dosing and technique. Refer to established protocols for vehicle preparation.[1][9] |
| Animal's innate anxiety level | Explanation: The anxiolytic effects of R121919 may be more pronounced in animals with high innate anxiety.[22] Solution: Consider the baseline anxiety levels of your animal strain when interpreting results. |
Data Presentation
Table 1: Summary of R121919 Administration Routes and Dosages in Rodent Models
| Administration Route | Species | Dosage Range | Vehicle/Formulation | Reference |
| Intravenous (i.v.) | Rat | 10 mg/kg | Aqueous 70% (v/v) polyethylene glycol 400 solution | [1] |
| Subcutaneous (s.c.) | Rat | 5 - 20 mg/kg | 20% w/v hydroxypropyl-β-cyclodextrin | [7] |
| Oral Gavage | Mouse | 0.5 - 30 mg/kg | Aqueous solution | [1] |
| In-feed | Rat | Not specified | Mixed with food chow | [8] |
| Osmotic Minipump | Rat | 20 mg/kg/day | 5% v/v polyethoxylated castor oil in 0.3% tartaric acid | [9] |
Table 2: Effects of R121919 on Stress-Related Hormones and Behavior
| Study | Species | Administration Route | Dose | Effect on ACTH | Effect on Corticosterone | Behavioral Outcome | Reference |
| Gutman et al., 2003 | Rat | i.v. | 10 mg/kg | ↓ 91% | ↓ 75% | Reduced anxiety in defensive withdrawal | [2] |
| Keck et al., 2001 | Rat | Not specified | Not specified | ↓ | Not specified | Anxiolytic effects in high-anxiety rats | [22] |
| Holsboer & Ising, 2008 | Human | Oral | 5 - 80 mg | No significant change in basal levels | No significant change in basal levels | Significant reduction in depression and anxiety scores | [5] |
| Zobel et al., 2000 | Human | Oral | 5 - 80 mg | No compromise to stress-hormone system | No compromise to stress-hormone system | Reduction in depression and anxiety scores | [5] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of R121919 in Rats for Behavioral Testing
-
Habituation: For at least 3 days prior to the experiment, handle the rats daily using a non-aversive method (e.g., tunnel handling).
-
Drug Preparation: Dissolve R121919 in a vehicle of 20% w/v hydroxypropyl-β-cyclodextrin to the desired concentration (e.g., 5, 10, or 20 mg/kg).[7]
-
Administration:
-
Gently move the rat from its home cage to a clean, quiet procedure area using a handling tunnel.
-
Allow the rat to walk onto a surface it can grip.
-
Without lifting the animal, gently lift the loose skin over the shoulders to form a tent.
-
Swiftly insert the needle into the subcutaneous space and inject the solution.
-
Withdraw the needle and return the rat to its home cage.
-
-
Behavioral Testing: Conduct behavioral tests (e.g., elevated plus maze, open field test) 60 minutes after injection.[7]
Mandatory Visualization
Caption: Mechanism of action of R121919 in the HPA axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CRH1 receptor antagonist R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Handling and Restraint Techniques [norecopa.no]
- 11. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kentscientific.com [kentscientific.com]
- 13. mcgill.ca [mcgill.ca]
- 14. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 15. research.unc.edu [research.unc.edu]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. instechlabs.com [instechlabs.com]
- 18. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The anxiolytic effect of the CRH(1) receptor antagonist R121919 depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting results from R121919 studies in different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results from studies of the CRF1 receptor antagonist, R121919, in different animal strains.
Frequently Asked Questions (FAQs)
Q1: Why do I see different behavioral effects of R121919 in different rat strains?
A1: The behavioral effects of R121919 are highly dependent on the innate emotionality and genetic background of the animal strain used. Studies have shown that the anxiolytic effects of R121919 are more pronounced in rats selectively bred for high anxiety-related behavior.[1][2] For instance, in rats bred for high anxiety, R121919 displays clear anxiolytic effects, whereas these effects are not as apparent in their low-anxiety counterparts.[1] This suggests that the baseline level of activity in the central stress hormone system, particularly the corticotropin-releasing hormone (CRH) system, influences the drug's efficacy.[1] Therefore, conflicting results between studies may arise from the use of different rat strains with varying baseline anxiety levels.
Q2: I observed contradictory results in the forced swim test with R121919 in two different rat strains. Is this expected?
A2: Yes, this is a documented phenomenon. The effect of R121919 in the forced swim test can be strain-dependent and even show opposing effects. For example, in rats selectively bred for high activity in the swim test (SwHi), R121919 increased struggling behavior. In contrast, in rats bred for low activity (SwLo), the same dose of R121919 increased floating behavior (immobility).[3] This highlights that the drug's effect is not a simple antidepressant-like response but rather interacts with the animals' innate behavioral predispositions.
Q3: Does R121919 affect the Hypothalamic-Pituitary-Adrenal (HPA) axis similarly across all rat strains?
A3: While R121919 generally attenuates the stress-induced activation of the HPA axis in rats, the magnitude of this effect can be influenced by the animal's underlying anxiety level.[1][4] In rats with a hyper-responsive HPA axis, such as those bred for high anxiety, R121919 can effectively reduce the release of stress hormones like ACTH and corticosterone.[2][4] However, in low-anxiety rats with a less reactive HPA axis, the effect of R121919 on these hormones may be less dramatic.[4] Chronic administration of R121919 has been shown to not significantly alter basal ACTH or corticosterone concentrations.[5]
Troubleshooting Guides
Issue: Anxiolytic effect of R121919 is not observed in my rat strain.
Possible Cause 1: Low Baseline Anxiety of the Rat Strain
-
Explanation: The anxiolytic properties of R121919 are more evident in animals with a high innate level of anxiety or a hyperactive CRH system.[1] If the rat strain you are using (e.g., some Sprague-Dawley or Wistar lines) does not exhibit high baseline anxiety, the anxiolytic effect of R121919 may be masked.
-
Recommendation:
-
Consider using a rat strain known for its high anxiety-like behavior, such as Wistar-Kyoto rats or rats selectively bred for high anxiety.
-
Alternatively, incorporate a stressor into your experimental design to activate the CRH system before drug administration. This may unmask the anxiolytic effects of R121919.
-
Possible Cause 2: Inappropriate Behavioral Test
-
Explanation: The choice of behavioral assay is crucial for detecting anxiolytic effects. Some tests may not be sensitive enough to detect the effects of R121919 in certain strains.
-
Recommendation:
-
The defensive withdrawal test has been shown to be sensitive to the anxiolytic effects of R121919.[5]
-
The elevated plus maze is another widely used test, but its sensitivity can vary between strains.[3] Ensure the lighting conditions and other environmental factors are optimized to induce a sufficient level of anxiety.
-
Issue: R121919 shows an unexpected "pro-depressant" effect in the forced swim test.
Possible Cause: Strain-Specific Behavioral Response
-
Explanation: As mentioned in FAQ 2, R121919 can have paradoxical effects in the forced swim test depending on the genetic predisposition of the rat strain.[3] An increase in immobility in a low-activity strain should not necessarily be interpreted as a pro-depressant effect but rather as an interaction with the strain's inherent coping strategy.
-
Recommendation:
-
Carefully characterize the baseline behavior of your rat strain in the forced swim test.
-
Interpret the results in the context of the strain's phenotype. For low-activity strains, a decrease in active behaviors might be an expected outcome of CRF1 receptor antagonism.
-
Consider using a battery of behavioral tests for depression-like phenotypes to get a more comprehensive picture.
-
Data Presentation
Table 1: Effects of R121919 on Anxiety-Related Behaviors in Different Rat Strains
| Behavioral Test | Rat Strain | R121919 Effect | Reference |
| Defensive Withdrawal | Sprague-Dawley | Increased time in open field | [5] |
| Elevated Plus Maze | High-Anxiety Bred Rats | Anxiolytic effect | [1] |
| Elevated Plus Maze | Low-Anxiety Bred Rats | No significant effect | [1] |
| Elevated Plus Maze | Swim High-active (SwHi) Rats | No significant effect | [3] |
| Elevated Plus Maze | Swim Low-active (SwLo) Rats | No significant effect | [3] |
Table 2: Effects of R121919 in the Forced Swim Test in Selectively Bred Rat Strains
| Rat Strain | Key Phenotype | Effect of R121919 (10 mg/kg) | Reference |
| Swim High-active (SwHi) | High struggling behavior | Increased struggling | [3] |
| Swim Low-active (SwLo) | High floating behavior | Increased floating | [3] |
| Non-selected Rats | Normal activity | Little effect | [3] |
Experimental Protocols
Defensive Withdrawal Test
Objective: To assess anxiety-like behavior in rats.
Methodology:
-
Apparatus: A 100 cm x 100 cm white plexiglass arena with 50 cm high walls. The floor is painted flat-gray with grid lines drawn at 20 cm intervals. A black PVC tube (10 cm in diameter x 30 cm long) is placed at one end of the arena.
-
Procedure:
-
On the testing day, adjust the light level to 600–750 lux across the entire arena.
-
Place the rat in front of the black PVC tube.
-
Record the latency to exit the tube with all four paws.
-
The trial duration is 15 minutes (900 seconds).
-
Videotape the sessions for later analysis by two independent raters blinded to the treatment conditions.
-
Measure the total time spent inside the tube. The time of each excursion out of the tube is summed and subtracted from the total trial time.[5]
-
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor. It consists of two open arms and two enclosed arms of equal size.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in each arm using a video-tracking system.
-
Anxiolytic effects are indicated by an increase in the proportion of time spent and the number of entries into the open arms.
-
Mandatory Visualization
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathways.
Experimental Workflow for Investigating Strain Differences
Caption: Workflow for R121919 studies in different animal strains.
Logical Relationship of Factors Influencing R121919 Efficacy
References
- 1. The anxiolytic effect of the CRH(1) receptor antagonist R121919 depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high-affinity non-peptide CRH1 receptor antagonist R121919 attenuates stress-induced alterations in plasma oxytocin, prolactin, and testosterone secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of the CRF1 receptor antagonist R121919 in rats selectively bred for high and low activity in the swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CRH1 receptor antagonist R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting R121919 hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R121919 hydrochloride. The following information is designed to address common challenges, particularly precipitation in aqueous solutions, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as NBI 30775, is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It is an orally bioavailable small molecule with anxiolytic and antidepressant effects. Key physicochemical properties are summarized in the table below.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the common causes?
Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Limited Aqueous Solubility: Although sometimes referred to as "water-soluble," its solubility in purely aqueous solutions is limited, especially at higher concentrations.[2]
-
pH of the Solution: The solubility of hydrochloride salts is often pH-dependent. As the pH of the solution increases (becomes more neutral or basic), the compound may convert to its less soluble free base form, leading to precipitation.
-
Common Ion Effect: In buffers containing chloride ions (e.g., those prepared with NaCl or KCl), the solubility of this compound can be suppressed due to the common ion effect.[3]
-
Buffer Composition: Certain buffer salts can interact with the compound, leading to the formation of less soluble complexes.
-
Temperature: Solubility is temperature-dependent. Preparing solutions at room temperature or on ice may result in lower solubility compared to gentle warming.
-
"Salting Out" Effect: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of the solution.
Q3: How can I increase the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to improve the solubility and prevent precipitation:
-
Optimize pH: Maintain a slightly acidic pH (e.g., pH 3.5-5.5) in your buffer, as hydrochloride salts are generally more soluble at lower pH values.[4]
-
Use of Co-solvents: For in vitro stock solutions, it is recommended to first dissolve this compound in an organic solvent such as ethanol or DMSO.[5] Subsequent dilutions into the aqueous buffer should be done carefully and with vigorous mixing.
-
Sonication and Gentle Warming: Using an ultrasonic bath can help to break down aggregates and facilitate dissolution. Gentle warming (e.g., 37°C) can also increase solubility, but care should be taken to avoid degradation of the compound.
-
Use of Solubilizing Agents: For in vivo studies, formulations often include solubilizing agents like polyethylene glycol (PEG), Tween-80, or cyclodextrins.[6] These may also be adaptable for certain in vitro experiments, but potential effects on the experimental system should be considered.
-
Prepare Fresh Solutions: It is always best to prepare solutions fresh for each experiment to avoid issues with stability and precipitation over time.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer for the final experimental concentration. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂N₆·HCl | [5] |
| Molecular Weight | 416.99 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at +4°C | [5] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| Ethanol | 41.7 | 100 | ||
| DMSO | 4.17 | 10 | Gentle warming may be required. | |
| DMSO | 6.2 | 16.29 | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you will need 4.17 mg.
-
Solvent Addition: Add the appropriate volume of fresh, high-quality, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, use an ultrasonic water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: To minimize precipitation upon dilution (salting out), perform serial dilutions in your aqueous buffer.
-
Vortexing: Immediately after adding the stock solution to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform mixing.
-
Final Concentration: Prepare the final desired concentration in your experimental buffer immediately before use. Do not store dilute aqueous solutions for extended periods.
Mandatory Visualizations
Caption: Simplified CRF1 Receptor Signaling Pathway.
Caption: Troubleshooting Precipitation of this compound.
Caption: Recommended Workflow for Solution Preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of CRF1 Receptor Antagonists: R121919 versus Antalarmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists, R121919 and antalarmin. The dysregulation of the CRF/CRF1 signaling pathway, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, is implicated in the pathophysiology of various stress-related disorders. Consequently, CRF1 receptor antagonists have emerged as a promising therapeutic avenue. This document summarizes key experimental data to aid in the evaluation of R121919 and antalarmin for research and drug development purposes.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
A primary measure of in vivo efficacy for CRF1 receptor antagonists is their ability to attenuate stress-induced activation of the HPA axis. This is typically quantified by measuring plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (in rodents) or cortisol (in primates).
| Compound | Animal Model | Stressor | Dose | Route | Effect on ACTH | Effect on Corticosterone/Cortisol | Reference |
| R121919 | Rat | Restraint | 10 mg/kg | i.v. | ↓ 91% (peak) | ↓ 75% (peak) | [1] |
| R121919 | Rat | Novelty | 10 mg/kg | s.c. | ↓ 82% | ↓ 97% | [1] |
| R121919 | Rat | Swim | 10 & 30 mg/kg | i.p. | Significant ↓ | Not Reported | [2] |
| Antalarmin | Rat | Swim | 3, 10, 30 mg/kg | i.p. | Non-significant ↓ | Not Reported | [2] |
| Antalarmin | Rhesus Macaque | Social Stress | 20 mg/kg | p.o. | Significant ↓ (from ~76 to ~55 pg/ml) | Significant ↓ (from ~45 to ~35 µg/dl) | [3] |
Efficacy in Animal Models of Anxiety and Depression
The anxiolytic and antidepressant potential of R121919 and antalarmin has been evaluated in various behavioral paradigms.
| Compound | Behavioral Test | Animal Model | Dose | Route | Key Findings | Reference |
| R121919 | Defensive Withdrawal | Rat | 20 mg/kg/day (chronic) | s.c. | ↑ time in open field (138±36s vs 52±12s for vehicle) | [4] |
| R121919 | Elevated Plus Maze | Rat | 20 mg/kg/day (chronic) | s.c. | No significant effect | [4] |
| R121919 | Forced Swim Test | Rat | 10 & 30 mg/kg | i.p. | No change in immobility | [2] |
| Antalarmin | Forced Swim Test | Rat | 3, 10, 30 mg/kg | i.p. | No change in immobility | [2] |
| Antalarmin | Elevated Plus Maze | Mouse (stressed) | Not Specified | Not Specified | ↑ time in open arm | [5] |
Effects on Ethanol Self-Administration in Dependent Rats
Both compounds have been investigated for their potential to reduce excessive alcohol consumption in models of alcohol dependence.
| Compound | Animal Model | Dose | Route | Effect on Ethanol Self-Administration | Reference |
| R121919 | Ethanol-dependent Rat | 10 & 20 mg/kg | s.c. | Significant ↓ in dependent animals; no effect in non-dependent animals | [6] |
| Antalarmin | Ethanol-dependent Rat | 20 mg/kg | i.p. | Significant ↓ in dependent animals; no effect in non-dependent animals | [6] |
Experimental Protocols
Forced Swim Test (Porsolt Test)
This test is a widely used rodent model for assessing antidepressant-like activity.
-
Apparatus : A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter for rats) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or tail.
-
Procedure :
-
Day 1 (Pre-swim session) : Each rat is individually placed in the cylinder for a 15-minute habituation session.
-
Day 2 (Test session) : 24 hours after the pre-swim session, the animals are administered the test compound (R121919, antalarmin, or vehicle) at a specified time before being placed back into the swim cylinder for a 5-minute test session. The entire session is recorded.
-
-
Data Analysis : A trained observer, blind to the treatment conditions, scores the duration of immobility, which is defined as the time the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time is indicative of an antidepressant-like effect.[7]
Elevated Plus Maze
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus : A plus-shaped maze, elevated above the floor, consisting of two open arms and two enclosed arms of equal size, extending from a central platform.[5]
-
Procedure :
-
Animals are administered the test compound or vehicle prior to the test.
-
Each animal is placed on the central platform facing an open arm and allowed to freely explore the maze for a 5-minute session.
-
The session is recorded using a video tracking system.
-
-
Data Analysis : The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms suggests an anxiolytic-like effect.[5]
Defensive Withdrawal
This paradigm assesses anxiety-like behavior by measuring an animal's reluctance to emerge from a protective enclosure into a novel, open environment.
-
Apparatus : A cylindrical tube placed in one corner of an open field.
-
Procedure :
-
Rats are administered the test compound or vehicle.
-
Each animal is placed inside the tube.
-
The latency to emerge from the tube and the total time spent in the open field are recorded over a specific duration.
-
-
Data Analysis : A decrease in the latency to emerge and an increase in the time spent in the open field are indicative of an anxiolytic effect.[1]
Visualizations
References
- 1. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to CRF1 Receptor Antagonists: R121919 versus CP-154,526
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonists: R121919 and CP-154,526. Both compounds have been instrumental in preclinical research to elucidate the role of the CRF system in stress-related disorders. This document summarizes their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Pharmacological Profile: A Head-to-Head Comparison
R121919 and CP-154,526 are both potent and selective antagonists of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress. While both compounds have demonstrated anxiolytic and antidepressant-like effects in animal models, they exhibit distinct pharmacological profiles.[1][2][3]
In Vitro Pharmacology
The following tables summarize the in vitro binding affinities and functional potencies of R121919 and CP-154,526 for the CRF1 receptor.
Table 1: CRF1 Receptor Binding Affinity
| Compound | Receptor/Tissue | Radioligand | Kᵢ (nM) | Reference |
| R121919 | Human CRF1 | [¹²⁵I]Sauvagine | 0.22 | [4] |
| Rat Pituitary | [¹²⁵I]Sauvagine | 0.22 | [4] | |
| Human CRF1 | Not Specified | 2-5 | [1] | |
| Human CRF1 | Not Specified | 3.5 | [5] | |
| CP-154,526 | Human CRF1 | [¹²⁵I]Sauvagine | 0.77 | [4] |
| Rat Pituitary | [¹²⁵I]Sauvagine | 0.77 | [4] | |
| Human CRF1 | Not Specified | 2.7 |
Table 2: Functional Antagonist Potency (cAMP Inhibition)
| Compound | Cell Line | Agonist | Kₑ/IC₅₀ (nM) | Reference |
| R121919 | HEK293 cells expressing hCRF1 | CRF | 7.75 (Kₑ) | [4] |
| CP-154,526 | HEK293 cells expressing hCRF1 | CRF | 2.04 (Kₑ) | [4] |
| Membranes from rat cortex and pituitary | CRF | <10 (Kᵢ) | [6] |
R121919 generally displays a slightly higher binding affinity for the CRF1 receptor compared to CP-154,526.[4] Conversely, in functional assays measuring the inhibition of CRF-induced cAMP production, CP-154,526 appears to be more potent.[4] Both compounds exhibit high selectivity for the CRF1 receptor over the CRF2 receptor, with the Ki for CRF2 being greater than 10,000 nM for CP-154,526. R121919 is reported to have over 1000-fold weaker activity at the CRF2 receptor.[1]
In Vivo Efficacy
Both R121919 and CP-154,526 have been evaluated in various animal models of anxiety and depression, though with some conflicting results.
In a study comparing several CRF antagonists, both R121919 and CP-154,526 decreased swim-induced increases in adrenocorticotropin (ACTH), a downstream marker of HPA axis activation.[7][8] However, in the forced swim test, a model used to assess antidepressant potential, neither compound produced significant antidepressant-like effects in that particular study.[7][8] It is important to note that other studies have reported antidepressant-like effects for CP-154,526 in different models.[3]
With regard to anxiolytic activity, R121919 has been shown to reduce anxiety-like behavior in the defensive withdrawal paradigm in rats.[1][2] The anxiolytic effects of R121919 may be dependent on the innate emotionality of the animals, with more anxious rats showing a greater response.[9] CP-154,526 has also demonstrated anxiolytic-like activity in models such as the elevated plus-maze.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for CRF1 Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the CRF1 receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat pituitary or frontal cortex) or cells expressing the CRF1 receptor (e.g., HEK293-hCRF1) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, with protease inhibitors).[10]
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.[10]
-
Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 150 pM [¹²⁵I]Sauvagine or [¹²⁵I]ovine-CRF) with varying concentrations of the unlabeled test compound (R121919 or CP-154,526) and the membrane preparation.[4][10]
-
The total assay volume is typically 200-250 µL.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 antagonist.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 21°C).[10]
3. Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a CRF1 receptor antagonist to inhibit CRF-induced cyclic adenosine monophosphate (cAMP) production in a whole-cell system.
1. Cell Culture and Seeding:
-
Cells stably or transiently expressing the CRF1 receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.[4]
-
Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
2. Antagonist and Agonist Treatment:
-
The cell culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (R121919 or CP-154,526) for a specified period (e.g., 30 minutes).
-
Following pre-incubation, cells are stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF) for a defined time (e.g., 30 minutes at 37°C).[11]
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[12]
4. Data Analysis:
-
The concentration-response curve for the antagonist is plotted, and the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined using non-linear regression.
-
The functional antagonist constant (Kₑ) can be calculated from the IC₅₀ value.
Signaling Pathways and Experimental Visualization
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified CRF1 receptor signaling pathway via Gαs and adenylyl cyclase.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a CRF1 antagonist cAMP functional assay.
Conclusion
Both R121919 and CP-154,526 are valuable pharmacological tools for investigating the role of the CRF1 receptor in health and disease. R121919 exhibits slightly higher binding affinity, while CP-154,526 demonstrates greater potency in functional cAMP assays.[4] The choice between these two antagonists will depend on the specific experimental context, including the desired in vivo model and the specific questions being addressed. The provided data and protocols offer a foundation for researchers to make informed decisions and design robust experiments in the field of CRF research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the V1b antagonist, SSR149415, and the CRF1 antagonist, CP-154,526, in rodent models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anxiolytic effect of the CRH(1) receptor antagonist R121919 depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
Validating R121919 Target Engagement: A Comparative Guide Using CRF1 Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corticotropin-releasing factor 1 (CRF1) receptor antagonist, R121919, and its validation as a selective CRF1-targeting compound. The primary method for validating the on-target effects of R121919 involves the use of CRF1 receptor knockout (CRFR1-/-) mice, which serve as a crucial tool for confirming that the compound's pharmacological activity is mediated through its intended molecular target.
Introduction to R121919 and the CRF1 Receptor
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Its actions are primarily mediated through the G-protein coupled CRF1 receptor.[2] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression.[2][3] R121919 is a potent and selective non-peptide CRF1 receptor antagonist that has demonstrated anxiolytic and antidepressant-like properties in preclinical studies.[1][4] Validating that the effects of R121919 are specifically due to its interaction with the CRF1 receptor is a critical step in its development as a therapeutic agent.
The Role of CRF1 Receptor Knockout Mice in Target Validation
The most definitive method for validating the target engagement of a receptor antagonist is to demonstrate a lack of effect in animals that do not possess the target receptor. CRF1 receptor knockout mice (CRFR1-/-) are genetically engineered to lack a functional CRF1 receptor. These animals exhibit a distinct phenotype characterized by reduced anxiety-like behavior and an impaired stress response, which phenocopies the effects of CRF1 receptor antagonists in wild-type animals.[5][6]
By comparing the behavioral and physiological responses to R121919 in wild-type (WT) and CRFR1-/- mice, researchers can unequivocally determine if the compound's effects are mediated by the CRF1 receptor. If R121919 elicits a response in WT mice but has no effect in CRFR1-/- mice, it provides strong evidence of on-target activity.
Comparative Performance Data: R121919 and Alternatives in Wild-Type vs. CRF1 Knockout Mice
Below are summary tables of expected and observed outcomes based on available literature for CRF1 antagonists in wild-type and CRF1 knockout mice.
Table 1: Behavioral Effects of CRF1 Receptor Antagonists in Anxiety Models
| Experimental Model | Genotype | Treatment | Expected/Observed Outcome | Interpretation |
| Elevated Plus Maze (EPM) | Wild-Type (WT) | Vehicle | Baseline anxiety-like behavior (less time in open arms) | Normal anxiety response |
| Wild-Type (WT) | R121919/CRF1 Antagonist | Increased time spent in open arms | Anxiolytic effect of the antagonist | |
| CRF1 Knockout (CRFR1-/-) | Vehicle | Increased time spent in open arms (compared to WT vehicle) | Reduced baseline anxiety due to lack of CRF1 signaling | |
| CRF1 Knockout (CRFR1-/-) | R121919/CRF1 Antagonist | No significant change compared to CRFR1-/- vehicle | Target Validated: Antagonist has no effect in the absence of its target |
Table 2: Neuroendocrine Response to Stress
| Stress Paradigm | Genotype | Treatment | Measured Parameter | Expected/Observed Outcome | Interpretation |
| Restraint Stress | Wild-Type (WT) | Vehicle | Plasma ACTH & Corticosterone | Significant increase | Normal stress response |
| Wild-Type (WT) | R121919/CRF1 Antagonist | Attenuated increase in ACTH & Corticosterone | Antagonist blocks the HPA axis response to stress | ||
| CRF1 Knockout (CRFR1-/-) | Vehicle | Blunted or absent increase in ACTH & Corticosterone | Impaired HPA axis response due to lack of CRF1 signaling | ||
| CRF1 Knockout (CRFR1-/-) | R121919/CRF1 Antagonist | No significant change compared to CRFR1-/- vehicle | Target Validated: Antagonist does not further alter the already impaired stress response |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key behavioral assays used to assess the effects of CRF1 receptor antagonists.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes prior to testing.
-
Administer R121919 or vehicle at the appropriate time before the test (e.g., 30-60 minutes).
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms, closed arms, and the number of entries into each arm using an automated tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Acclimate mice to the testing room.
-
Administer R121919 or vehicle.
-
Gently place the mouse into the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the CRF1 signaling pathway, the experimental workflow for target validation, and the logical framework behind using knockout mice.
Caption: CRF1 Receptor Signaling Pathway and the Action of R121919.
Caption: Experimental Workflow for Validating R121919 Target Engagement.
Caption: Logical Framework for Target Validation with Knockout Mice.
Conclusion
The use of CRF1 receptor knockout mice provides an indispensable tool for the definitive validation of R121919's target engagement. The absence of a pharmacological effect of R121919 in these mice, in stark contrast to its clear effects in wild-type animals, would offer conclusive evidence that its anxiolytic and stress-reducing properties are mediated specifically through the CRF1 receptor. This validation is a cornerstone for the continued development and clinical translation of R121919 and other selective CRF1 receptor antagonists for the treatment of stress-related psychiatric disorders.
References
- 1. An Anxiolytic Role for CRF Receptor Type 1 in the Globus Pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor receptor 1 antagonist CP-154,526 reverses stress-induced learning deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CRF-1 Receptor Antagonist, CP-154,526, Attenuates Stress-Induced Increases in Ethanol Consumption by BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mice Deficient for Both Corticotropin-Releasing Factor Receptor 1 (CRFR1) and CRFR2 Have an Impaired Stress Response and Display Sexually Dichotomous Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to CNS Receptor Occupancy of R121919 and Other CRF1 Antagonists
This guide provides a comparative analysis of the in vivo binding of the corticotropin-releasing factor 1 (CRF1) receptor antagonist, R121919, within the central nervous system (CNS). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of R121919 with other relevant CRF1 antagonists based on available experimental data.
Introduction to R121919 and CRF1 Receptor Antagonism
R121919 is a non-peptide, orally bioavailable, and brain-penetrant antagonist with high affinity and selectivity for the CRF1 receptor.[1][2][3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is widely distributed in the CNS, playing a crucial role in the mammalian response to stress.[4][5] Dysregulation of the CRF system has been implicated in the pathophysiology of anxiety, depression, and other stress-related disorders.[6] Consequently, CRF1 receptor antagonists like R121919 have been investigated as potential therapeutic agents. A critical aspect of developing such CNS-acting drugs is to confirm and quantify their engagement with the target receptor in the brain. Receptor occupancy studies are therefore essential to correlate pharmacokinetic and pharmacodynamic profiles and to establish effective dosing.
Comparative Analysis of CRF1 Receptor Antagonists
The following tables summarize the binding affinities and in vivo CNS receptor occupancy data for R121919 and a selection of other CRF1 receptor antagonists. This information has been compiled from various preclinical and clinical studies.
Table 1: Comparative Binding Affinities of CRF1 Receptor Antagonists
| Compound | K_i_ (nM) | Species/Tissue | Reference |
| R121919 | 2-5 | Human | [1] |
| 3.5 | Not Specified | [3] | |
| DMP696 | ~1.0 (IC_50_) | Rat Brain | |
| Pexacerfont | 6.1 (IC_50_) | Not Specified | [7] |
| Verucerfont | ~6.1 (IC_50_) | Not Specified | [6] |
| Antalarmin | 1.4 | Rat Frontal Cortex | [8] |
| CP-154,526 | 5.7 | Rat Cortex | [8] |
Table 2: Comparative In Vivo CNS Receptor Occupancy of CRF1 Antagonists
| Compound | Dose | Species | Receptor Occupancy (%) | Brain Region | Reference |
| R121919 | 10 mg/kg (s.c.) | Rat | ~85 | Cortex | [8] |
| 20 mg/kg/day (osmotic pump) | Rat | ~50 | Not Specified | [9] | |
| 0.63 - 20 mg/kg (p.o.) | Rat | Dose-dependent | Brain | [2] | |
| DMP696 | 3 mg/kg (p.o.) | Rat | ~60 | Brain | |
| Pexacerfont | 100-300 mg/day | Human | ~90 (predicted from CSF levels) | CNS | [4] |
Experimental Protocols
The primary method utilized to determine the in vivo receptor occupancy of R121919 and its comparators in preclinical models is ex vivo receptor autoradiography.
Ex Vivo Receptor Autoradiography Protocol
This protocol provides a generalized methodology for determining CNS receptor occupancy.
-
Animal Dosing: Animals (typically rats or mice) are administered the test compound (e.g., R121919) or vehicle at various doses and through a clinically relevant route (e.g., oral, subcutaneous).
-
Tissue Collection: At a predetermined time point post-dosing, corresponding to the expected peak plasma or brain concentration, animals are euthanized. The brains are rapidly extracted and frozen (e.g., in isopentane cooled with dry ice) to prevent degradation and diffusion of the drug.
-
Cryosectioning: The frozen brains are sectioned into thin slices (typically 10-20 µm) using a cryostat. These sections are then thaw-mounted onto microscope slides.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled ligand that binds to the target receptor (in this case, a radiolabeled CRF1 receptor agonist or antagonist, such as [¹²⁵I]-sauvagine). This incubation is carried out for a specific duration to allow the radioligand to bind to unoccupied receptors.
-
Washing: Following incubation, the slides are washed in buffer to remove any unbound radioligand.
-
Signal Detection: The slides are apposed to a phosphor imaging screen or autoradiographic film to detect the radioactive signal. The intensity of the signal is proportional to the amount of radioligand bound to the receptors.
-
Image Analysis: The resulting autoradiograms are digitized and analyzed using image analysis software. The optical density of the signal in specific brain regions is quantified.
-
Calculation of Receptor Occupancy: To determine the percentage of receptor occupancy by the test compound, the specific binding of the radioligand in the brains of drug-treated animals is compared to that in vehicle-treated animals. Non-specific binding is determined by incubating some sections with an excess of a non-radiolabeled ligand. The formula for calculating receptor occupancy is as follows:
% Occupancy = [1 - (Specific Binding in Treated / Specific Binding in Vehicle)] x 100
Visualizations
The following diagrams illustrate the experimental workflow for a typical ex vivo receptor occupancy study and the signaling pathway of the CRF1 receptor.
Experimental workflow for ex vivo receptor occupancy.
Simplified CRF1 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. Neurobiology of corticotropin releasing factor (CRF) receptors and CRF-binding protein: implications for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic-like Effects of R121919 and Other Anxiolytics
This guide provides a comparative analysis of the behavioral effects of the novel anxiolytic compound R121919, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, with established anxiolytics, namely benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to facilitate informed decisions in anxiolytic drug research.
Introduction
The search for novel anxiolytics with improved efficacy and side-effect profiles is a continuous effort in neuropsychopharmacology. R121919 has emerged as a promising candidate by targeting the CRF system, which is critically involved in the stress response.[1] This guide compares the behavioral effects of R121919 with the classical anxiolytics, chlordiazepoxide (a benzodiazepine) and fluoxetine (an SSRI), based on available preclinical data. While direct cross-validation studies are limited, this guide compiles and compares data from similar behavioral paradigms to provide a useful, albeit indirect, comparison.
Quantitative Comparison of Behavioral Effects
The following tables summarize the quantitative data from preclinical studies on the anxiolytic-like effects of R121919, chlordiazepoxide, and fluoxetine in various rodent models of anxiety.
Table 1: Effects of R121919 in the Defensive Withdrawal Test in Rats
| Treatment Group | Dose | Latency to Emerge (seconds) | Time in Open Field (seconds) |
| Vehicle | - | 372.9 ± 63.5 | 52.2 ± 12.6 |
| R121919 | 20 mg/kg/day | 235.9 ± 46.0 | 138.6 ± 32.6* |
*Data are presented as mean ± SEM. *p=0.016 compared to vehicle. Data extracted from Gutman et al., 2008.[2]
Table 2: Effects of Chlordiazepoxide in Anxiety-Related Behavioral Tests in Rodents
| Behavioral Test | Species | Dose (mg/kg) | Key Anxiolytic-like Effect |
| Elevated Plus Maze | Mouse | 7.5 | Increased open arm exploration |
| Light-Dark Box | Mouse | 7.5 | Increased time in the light compartment and number of transitions |
| Social Interaction Test | Rat | 10-20 | Unable to antagonize anxiogenic action of CGS 8216 |
| Geller-Seifter Conflict Test | Rat | - | Increased punished responding |
Data extracted from various sources, highlighting the challenge of direct comparison due to differing paradigms and reported metrics.
Table 3: Effects of Fluoxetine in Anxiety-Related Behavioral Tests in Rats
| Behavioral Test | Dose (mg/kg/day) | Duration | Key Anxiolytic-like/Behavioral Effect |
| Conditioned Stress | 10 | 14 days | Decreased stress-induced defecation and freezing, reversed suppression of exploring behavior |
| Open Field Test | 18 | ~24 days | Reduced anxiety-related measures |
| Elevated Plus Maze | 5 and 10 | Acute | Decreased time spent in open arms (anxiogenic-like effect) |
Data extracted from various sources. Note the contrasting effects of acute versus chronic fluoxetine administration.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the behavioral data.
Defensive Withdrawal Test
This test assesses anxiety-like behavior in rodents by measuring their reluctance to emerge from a confined space into an open, brightly lit area.
Apparatus:
-
A small, enclosed chamber or tube (e.g., a dark, narrow pipe).
-
A larger, brightly illuminated open field or arena.
Procedure:
-
The animal is placed inside the enclosed chamber at the beginning of the test.
-
The latency to emerge from the chamber with all four paws into the open field is recorded.
-
The total time spent in the open field during a fixed test period (e.g., 10 minutes) is also measured.
-
Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent in the open field.
Signaling Pathways
The distinct mechanisms of action of R121919, benzodiazepines, and SSRIs are visualized in the following diagrams.
R121919 (CRF1 Receptor Antagonist) Signaling Pathway
Caption: R121919 blocks the binding of CRF to its receptor, preventing downstream signaling that leads to anxiety.
Benzodiazepine Signaling Pathway
Caption: Benzodiazepines enhance GABA's inhibitory effects, leading to reduced neuronal activity and anxiolysis.
SSRI (Selective Serotonin Reuptake Inhibitor) Signaling Pathway
Caption: SSRIs block serotonin reuptake, increasing its synaptic availability and leading to anxiolytic effects.
Discussion and Conclusion
The available data suggests that R121919 exhibits clear anxiolytic-like properties, particularly in the defensive withdrawal paradigm, a test sensitive to the effects of CRF1 receptor antagonists.[1][2] Chronic administration of R121919 significantly increased the time spent in the open field, a key indicator of reduced anxiety.[2]
Direct comparison with benzodiazepines and SSRIs is challenging due to the lack of head-to-head studies. Benzodiazepines, such as chlordiazepoxide, have demonstrated anxiolytic effects across a range of behavioral tests, including the elevated plus-maze and light-dark box. However, their efficacy can be confounded by sedative effects at higher doses.
SSRIs, like fluoxetine, present a more complex profile. Acute administration can sometimes induce anxiogenic-like effects in preclinical models, while chronic treatment is generally associated with anxiolysis.[1] This delayed onset of action is a notable characteristic of SSRIs.
Future Directions: To provide a more definitive cross-validation of the behavioral effects of R121919, future research should include:
-
Direct comparative studies: Head-to-head comparisons of R121919 with benzodiazepines and SSRIs in a battery of anxiety models, including the defensive withdrawal test, elevated plus-maze, and social interaction test.
-
Dose-response studies: Comprehensive dose-response curves for each compound to determine their potency and therapeutic window.
-
Chronic administration studies: Further investigation into the effects of long-term treatment with R121919 to assess for tolerance and withdrawal effects, and to compare these with the known profiles of benzodiazepines and SSRIs.
References
A Comparative Analysis of the Pharmacokinetic Profiles of CRF1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several corticotropin-releasing factor 1 (CRF1) receptor antagonists. The information is compiled from preclinical studies and is intended to aid researchers in the selection and development of these compounds for therapeutic use. All quantitative data is supported by experimental findings from the cited literature.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of selected CRF1 antagonists in rats, providing a basis for cross-compound comparison. Early CRF1 antagonists were often highly lipophilic, leading to poor water solubility and challenging pharmacokinetic properties.[1][2] More recent research has focused on developing compounds with improved physicochemical and pharmacokinetic profiles.[1]
| Compound | Species | Dose (mg/kg) & Route | T½ (h) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | CL (mL/min/kg) | Vd (L/kg) | Brain/Plasma Ratio |
| Antalarmin | Rat (Sprague-Dawley) | 5 (i.v.) | - | - | - | - | - | - | - |
| 10 (p.o.) | - | - | - | - | - | - | - | ||
| CP-154,526 | Rat (Wistar) | 5 (p.o.) | - | - | - | 27 | 36 | 105 | 2.5 (at 8h) |
| Rat (Sprague-Dawley) | 5 (i.v.) | 1.5 | - | - | - | 82 | 6.7 | - | |
| DMP696 | Rat | - | - | - | - | Good | - | - | >50% receptor occupancy at 3 mg/kg |
| NBI-30775 (R121919) | Rat | - | - | - | - | Well absorbed orally | - | - | Penetrates blood-brain barrier |
| BMK-C205 | Rat (Sprague-Dawley) | 5 (i.v.) | 4.3 | 1045.3 | 0.08 | 32.5 | 18.5 | 6.8 | - |
| 10 (p.o.) | 5.3 | 325.6 | 2.0 |
Note: "-" indicates data not available in the cited sources. The data for different compounds were generated in separate studies, and direct comparison should be made with caution.
Pharmacokinetic data in non-rodent species is less consistently available in the literature for a direct comparison. However, for Antalarmin, a study in macaques reported an oral bioavailability of 19.3%, a total clearance of 4.46 L/h/kg, and an elimination half-life of 7.82 hours following a 20 mg/kg oral dose.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
In Vivo Pharmacokinetic Studies in Rats
A common experimental design to determine the pharmacokinetic profile of a CRF1 antagonist in rats involves the following steps:
1. Animal Preparation and Housing:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.
-
Acclimatization: Rats are allowed to acclimatize to the housing conditions for at least one week before the experiment.
-
Fasting: Animals are typically fasted overnight (approximately 12 hours) before drug administration to minimize the effect of food on absorption.
2. Drug Administration:
-
Intravenous (i.v.) Administration: The compound is dissolved in a suitable vehicle (e.g., saline, PEG400, DMSO). A single bolus injection is administered, typically into the tail vein.
-
Oral (p.o.) Administration: The compound is formulated as a solution or suspension in an appropriate vehicle. Administration is performed via oral gavage using a suitable gavage needle.
3. Blood Sample Collection:
-
Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points after drug administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[3]
-
Samples are collected from the jugular vein or via cardiac puncture at the terminal time point.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Storage:
-
The collected blood samples are centrifuged to separate the plasma.
-
Plasma samples are then stored at -80°C until bioanalysis.
5. Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation. The supernatant is then typically evaporated and reconstituted in the mobile phase.
-
Chromatographic Separation: The analyte is separated from endogenous plasma components using a liquid chromatography (LC) system.
-
Mass Spectrometric Detection: The concentration of the CRF1 antagonist in the plasma samples is quantified using a tandem mass spectrometer (MS/MS), which provides high sensitivity and selectivity.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Mandatory Visualization
CRF1 Receptor Signaling Pathway
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
References
A Comparative Analysis of In Vitro Binding Kinetics: R121919 Versus Newer CRF1 Antagonists
For researchers and professionals in drug development, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides a detailed comparison of the in vitro binding kinetics of the established CRF1 antagonist, R121919, against a portfolio of newer antagonists. The data presented herein, derived from robust experimental protocols, offers a quantitative basis for evaluating these compounds' potential therapeutic efficacy and duration of action.
Quantitative Comparison of Binding Kinetics
The binding characteristics of R121919 and several newer Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists were evaluated using a non-equilibrium radioligand binding assay. The key kinetic parameters—inhibitor equilibrium dissociation constant (Ki), association rate constant (kon), and dissociation rate constant (koff)—are summarized below. These parameters collectively define the affinity of the antagonist for the CRF1 receptor and the dynamics of the binding and unbinding processes.
| Compound | Ki (nM) | kon (10^5 M⁻¹min⁻¹) | koff (10⁻³ min⁻¹) |
| R121919 | 1.3 | 4.7 | 6.1 |
| SN003 | 1.8 | 2.5 | 4.5 |
| DMP904 | 0.4 | 12.0 | 4.8 |
| PF-4325743 | 4.0 | 0.8 | 3.2 |
| PF-4659901 | 3.2 | 1.0 | 3.2 |
| PF-4734666 | 2.5 | 1.6 | 4.0 |
| PF-4850890 | 2.8 | 1.4 | 3.9 |
Experimental Protocols
The in vitro binding kinetics were determined using a non-equilibrium radioligand binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
CHO-K1 cells stably expressing the recombinant human CRF1 receptor were cultured to confluence.
-
Cells were harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant was then centrifuged at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet was washed with and resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Protein concentration was determined using a standard Bradford assay.
2. Non-Equilibrium Binding Assay:
-
The assay was performed in a 96-well plate format in a total volume of 200 µL.
-
To each well, the following were added in order:
-
50 µL of assay buffer
-
50 µL of the test compound (R121919 or a newer antagonist) at various concentrations.
-
50 µL of radioligand ([³H]-NBI 35965) at a fixed concentration (typically near its Kd value).
-
50 µL of the CRF1 receptor-containing membranes (typically 10-20 µg of protein).
-
-
For the determination of non-specific binding, a high concentration of a non-labeled CRF1 antagonist (e.g., 1 µM of R121919) was used instead of the test compound.
-
The plate was incubated at room temperature for various time points to allow for association of the radioligand.
-
To measure the dissociation rate, after an initial incubation period to allow for binding equilibrium, an excess of a non-labeled antagonist was added to prevent re-binding of the dissociated radioligand. Samples were then collected at various time points.
3. Separation and Detection:
-
The binding reaction was terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.
-
The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The filters were then dried, and a scintillation cocktail was added.
-
The amount of bound radioactivity was quantified using a liquid scintillation counter.
4. Data Analysis:
-
The association rate constant (kon) and dissociation rate constant (koff) were determined by fitting the time-course data to appropriate kinetic models using non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) was calculated from the kon and koff values (Ki = koff / kon).
Visualizing Key Pathways and Processes
To better illustrate the biological context and experimental design, the following diagrams are provided.
Caption: Simplified CRF1 receptor signaling cascade and the inhibitory action of antagonists.
A Preclinical Side-by-Side Comparison of the CRF1 Receptor Antagonists R121919 and Pexacerfont
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists: R121919 and Pexacerfont. The information presented is collated from various preclinical studies to aid researchers in understanding their respective pharmacological and pharmacokinetic properties, and in vivo efficacy.
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key mediators of the stress response. Dysregulation of the CRF system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists have been a major focus of drug development efforts. R121919 and Pexacerfont are two such small molecule antagonists that have undergone significant preclinical evaluation.
Mechanism of Action: Targeting the CRF1 Receptor
Both R121919 and Pexacerfont are non-peptide, orally bioavailable antagonists of the CRF1 receptor. They exert their effects by binding to the CRF1 receptor and preventing the binding of the endogenous ligand, CRF. This action blocks the downstream signaling cascade that leads to the physiological and behavioral responses to stress.
A key differentiator that has emerged from preclinical studies is their receptor binding kinetics. R121919 is suggested to have a slower receptor dissociation rate compared to Pexacerfont, which is characterized by a faster dissociation. This difference in receptor residency time may contribute to variations in their in vivo efficacy and duration of action.
Data Presentation: A Comparative Overview
The following tables summarize the available preclinical data for R121919 and Pexacerfont. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Pharmacology
| Parameter | R121919 | Pexacerfont | Reference |
| Target | CRF1 Receptor | CRF1 Receptor | [1][2] |
| Mechanism of Action | Antagonist | Antagonist | [1][2] |
| Binding Affinity (Ki) | 2-5 nM | Not explicitly stated as Ki | [1] |
| Binding Affinity (IC50) | Not explicitly stated as IC50 | 6.1 nM (human CRF1) | [3] |
| Selectivity | >1000-fold weaker activity at CRF2 receptor and CRF-binding protein | >150-fold selective for CRF1 over CRF2b | [1] |
| Receptor Dissociation | Slower dissociation rate | Faster dissociation rate | [4] |
Table 2: In Vivo Efficacy in Preclinical Models of Anxiety and Stress
| Model | R121919 | Pexacerfont | Reference |
| Defensive Withdrawal (Rat) | Dose-dependently decreased latency to emerge and time spent in the chamber (anxiolytic effect) | Data not available in a comparable format | [5] |
| Elevated Plus Maze (Rat) | Anxiolytic effects observed, particularly in animals with high innate anxiety | Anxiolytic effects reported in rat behavioral paradigms | [6] |
| Stress-Induced HPA Axis Activation (Rat) | Dose-dependently attenuated stress-induced increases in plasma ACTH and corticosterone | Reported to have a favorable metabolic profile and cross the blood-brain barrier to exert effects | [2][5] |
Table 3: Pharmacokinetics in Rats
| Parameter | R121919 | Pexacerfont | Reference |
| Route of Administration | Oral, Intravenous, Subcutaneous | Oral | [2][3] |
| Oral Bioavailability | Orally bioavailable | Reported to have a favorable metabolic profile including absorption | [2] |
| Brain Penetrance | Yes | Yes | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding of the presented data.
CRF1 Receptor Binding Assay
-
Objective: To determine the binding affinity of the compounds for the CRF1 receptor.
-
Method: Competitive binding assays are typically performed using cell membranes prepared from cells expressing the recombinant human or rat CRF1 receptor. A radiolabeled CRF1 receptor ligand, such as [¹²⁵I]-Tyr⁰-sauvagine, is incubated with the cell membranes in the presence of increasing concentrations of the test compound (R121919 or Pexacerfont). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Defensive Withdrawal Test (Rat)
-
Objective: To assess anxiety-like behavior in rats.
-
Apparatus: A cylindrical tube open at one end, placed in the center of an open field.
-
Procedure: A rat is placed in the open-ended tube. The latency to emerge from the tube with all four paws and the total time spent in the open field during a defined period (e.g., 15 minutes) are recorded. Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent in the open field.
Elevated Plus Maze Test (Rat)
-
Objective: To evaluate anxiety-related behaviors in rats.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure: A rat is placed in the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes). The primary measures of anxiety are the time spent in and the number of entries into the open arms. Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms.
Stress-Induced HPA Axis Activation
-
Objective: To determine the effect of the compounds on the physiological stress response.
-
Procedure: Animals are administered the test compound (R121919 or Pexacerfont) or vehicle prior to being subjected to a stressor (e.g., restraint stress). Blood samples are collected at various time points before, during, and after the stressor. Plasma levels of ACTH and corticosterone are measured using immunoassays. Effective CRF1 antagonists are expected to attenuate the stress-induced rise in these hormones.
Conclusion
Both R121919 and Pexacerfont are potent and selective CRF1 receptor antagonists with demonstrated preclinical efficacy in models of anxiety and stress. R121919 has been extensively characterized in various preclinical paradigms, showing robust anxiolytic-like effects and suppression of the HPA axis. Pexacerfont also shows promise as a CRF1 antagonist, with a favorable selectivity profile. A notable difference lies in their receptor dissociation kinetics, with R121919 exhibiting a slower off-rate, which may have implications for its in vivo activity.
This guide provides a summary of the available preclinical data to facilitate a comparative understanding of these two compounds. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific experimental contexts when interpreting these findings.
References
- 1. Type 1 Corticotropin-Releasing Factor Receptor Differentially Modulates Neurotransmitter Levels in the Nucleus Accumbens of Juvenile versus Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of R121919 Through Competitive Binding Assays: A Comparative Guide
This guide provides a comprehensive comparison of R121919, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, with other alternative compounds.[1][2] Experimental data from competitive binding assays are presented to validate the specificity of R121919, offering researchers, scientists, and drug development professionals a thorough resource for evaluating its performance.
Comparative Analysis of CRF1 Receptor Antagonists
R121919 demonstrates high affinity and selectivity for the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis that mediates responses to stress.[3][4][5][6] The following table summarizes the binding affinities of R121919 and other commonly used CRF1 receptor antagonists, providing a quantitative comparison of their potency.
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| R121919 | CRF1 | 2-5 | [1][2] |
| CRF1 | 3.5 | [7] | |
| Antalarmin | CRF1 | - | [8][9] |
| CP154,526 | CRF1 | - | [8][9][10] |
| LWH234 | CRF1 | - | [8][9] |
| DMP904 | CRF1 | - | [11] |
| SN003 | CRF1 | - | [11] |
Experimental Protocol: Competitive Radioligand Binding Assay for CRF1 Receptor
This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of test compounds, such as R121919, for the CRF1 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor (CHO-CRF1).
-
Radioligand: [³H]-SN003 (or other suitable CRF1 receptor radioligand).
-
Test Compounds: R121919 and other CRF1 receptor antagonists.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known CRF1 receptor antagonist (e.g., DMP904).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Thaw CHO-CRF1 cell membranes on ice.
-
Prepare serial dilutions of the test compounds (e.g., R121919, alternatives) in assay buffer.
-
Dilute the radioligand ([³H]-SN003) in assay buffer to the desired final concentration (e.g., 5 nM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
Competitive Binding: Assay buffer, radioligand, cell membranes, and the desired concentration of the test compound.
-
-
-
Incubation:
-
Incubate the microplate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀ and Kᵢ:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value (the inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand.
-
-
Visualizations
CRF1 Receptor Signaling Pathway
The corticotropin-releasing factor 1 (CRF1) receptor is a G-protein coupled receptor (GPCR) that can activate multiple downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][6][12] Additionally, the CRF1 receptor can couple to other G-proteins to activate the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][12]
Caption: CRF1 Receptor Signaling Pathways.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive binding assay to determine the binding affinity of a test compound for the CRF1 receptor.
Caption: Competitive Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 8. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
A Comparative Review of Clinical Trial Data for R121919 Hydrochloride and Other CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the clinical trial data for R121919 hydrochloride, a high-affinity corticotropin-releasing factor 1 (CRF1) receptor antagonist.[1] The performance of R121919 is compared with other notable CRF1 receptor antagonists, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development for stress-related disorders.
Introduction to CRF1 Receptor Antagonism
Corticotropin-releasing factor (CRF), a neuropeptide central to the body's stress response, is implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders.[1][2] CRF exerts its effects through two primary receptor subtypes, CRF1 and CRF2. The CRF1 receptor, in particular, has been a key target for the development of novel pharmacotherapies for these conditions. This compound is a potent and selective CRF1 receptor antagonist that has been evaluated for its therapeutic potential in MDD.[1] This guide reviews the clinical trial data for R121919 and provides a comparative analysis with other CRF1 receptor antagonists that have been investigated in clinical settings.
Clinical Trial Data for this compound
This compound was investigated in an open-label, Phase IIa clinical trial for the treatment of major depressive disorder.[1][3] The study aimed to assess the safety, tolerability, and therapeutic potential of this compound.
Efficacy Data
The trial demonstrated that R121919 led to significant reductions in both depression and anxiety scores, as measured by patient and clinician ratings.[1] However, specific quantitative data on the mean change in Hamilton Depression Rating Scale (HAM-D) or Hamilton Anxiety Rating Scale (HAM-A) scores from this trial are not publicly available. The development of R121919 was discontinued due to observations of elevated liver enzymes in healthy volunteers.[4]
Safety and Tolerability
In the Phase IIa trial involving 24 patients with a major depressive episode, R121919 was found to be safe and well-tolerated over the 30-day treatment period.[1][5] No serious adverse effects were reported.[5] Importantly, the study found that R121919 did not impair the hypothalamic-pituitary-adrenal (HPA) axis, with no significant changes in serum corticotropin and cortisol concentrations at baseline or after a CRH stimulation test.[1][5] Furthermore, no adverse effects were observed on the hypothalamic-pituitary-gonadal system, thyroid axis, or other clinical laboratory parameters.[5]
Comparative Analysis with Other CRF1 Receptor Antagonists
To provide context for the findings on R121919, this section compares its clinical trial data with those of other CRF1 receptor antagonists.
CP-316,311 in Major Depressive Disorder
CP-316,311 is another selective CRF1 receptor antagonist that was evaluated in a 6-week, randomized, double-blind, placebo-controlled trial for recurrent major depressive disorder. The trial was terminated for futility at a planned interim analysis as CP-316,311 failed to demonstrate a statistically significant difference from placebo in the primary efficacy endpoint, the change in the 17-item Hamilton Depression Rating Scale (HAM-D) score.
Pexacerfont in Generalized Anxiety Disorder
Pexacerfont was investigated in a multicenter, randomized, double-blind, placebo-controlled trial for Generalized Anxiety Disorder (GAD). The study did not show a significant difference between pexacerfont and placebo.
Verucerfont in Alcohol Dependence
Verucerfont was studied in anxious alcohol-dependent women. While the drug potently blocked the HPA axis response to a dexamethasone-CRF test, it did not affect alcohol craving.
Table 1: Comparison of Clinical Trial Data for CRF1 Receptor Antagonists
| Feature | This compound | CP-316,311 | Pexacerfont | Verucerfont |
| Indication | Major Depressive Disorder | Major Depressive Disorder | Generalized Anxiety Disorder | Alcohol Dependence (in anxious women) |
| Trial Design | Open-label, dose-escalation | Randomized, double-blind, placebo-controlled | Randomized, double-blind, placebo- and active-controlled | Randomized, double-blind, placebo-controlled |
| Primary Endpoint | Safety, tolerability, and efficacy | Change from baseline in 17-item HAM-D score | Change from baseline in HAM-A total score | Stress-induced alcohol craving |
| Efficacy Outcome | "Significant reductions" in depression and anxiety scores (quantitative data not available) | No significant difference from placebo (Least squares mean difference from placebo in HAM-D score: 1.06, p=0.53) | Did not separate from placebo (Response rates: Pexacerfont 42%, Placebo 42%, Escitalopram 53%) | No effect on alcohol craving |
| HPA Axis Modulation | No impairment of corticotropin and cortisol secretion | Not reported | Not reported | Potently blocked HPA axis response to dex-CRF test |
| Development Status | Discontinued (liver enzyme elevation) | Discontinued (lack of efficacy) | Discontinued (lack of efficacy) | Investigational |
Experimental Protocols
This compound Phase IIa Trial
-
Objective: To assess the safety, tolerability, and antidepressant potential of R121919 in patients with a major depressive episode.[1]
-
Design: An open-label, dose-escalation study conducted over 30 days.[1]
-
Participants: 24 patients with a diagnosis of major depressive disorder.[1]
-
Intervention: Two dose-escalation panels (n=10 each): one group with a dose range increasing from 5-40 mg and another from 40 to 80 mg.[1]
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed through clinical laboratory tests, EEG, and ECG.[5]
-
Secondary: Efficacy, measured by changes in depression and anxiety scores using clinician and patient ratings. HPA axis function was assessed via baseline and CRH-stimulated corticotropin and cortisol levels.[1][5]
-
CP-316,311 Phase II Trial
-
Objective: To evaluate the efficacy and safety of CP-316,311 in the treatment of recurrent major depressive disorder.
-
Design: A 6-week, fixed-dose, double-blind, double-dummy, parallel-group, placebo- and active-controlled (sertraline) trial.
-
Participants: 123 patients with recurrent major depression were randomized.
-
Intervention: CP-316,311 (400 mg twice daily), sertraline (100 mg daily), or placebo.
-
Outcome Measures:
-
Primary: Change in the 17-item Hamilton Depression Rating Scale (HAM-D) score from baseline to endpoint.
-
Visualizations
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of R121919.
Experimental Workflow for a CRF1 Antagonist Clinical Trial
Caption: Generalized experimental workflow for a randomized controlled trial of a CRF1 antagonist.
Logical Comparison of Clinical Trial Outcomes
Caption: Logical flow from trial design to development outcome for different CRF1 antagonists.
Conclusion
The clinical trial data for this compound suggested a potential therapeutic benefit in major depressive disorder, with significant reductions in depression and anxiety symptoms. However, the development of R121919 was halted due to safety concerns related to liver enzyme elevation. Comparative analysis with other CRF1 receptor antagonists, such as CP-316,311 and pexacerfont, reveals a challenging landscape for this class of compounds, with several candidates failing to demonstrate efficacy in well-controlled trials. While verucerfont showed target engagement with the HPA axis, this did not translate to clinical efficacy in alcohol craving.
The collective data underscore the complexities of targeting the CRF1 receptor for neuropsychiatric disorders. Future research in this area may benefit from focusing on patient populations with clear evidence of HPA axis dysregulation and developing compounds with improved safety profiles. The initial promising, albeit limited, efficacy signal from R121919 suggests that CRF1 receptor antagonism remains a potentially viable, yet challenging, therapeutic strategy.
References
- 1. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mgh-ctni.org [mgh-ctni.org]
- 3. Comparing sensitivity to change using the 6-item versus the 17-item Hamilton depression rating scale in the GUIDED randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of R121919 Hydrochloride: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of R121919 hydrochloride, a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist used in laboratory research.[1] While Safety Data Sheets (SDS) for this compound indicate that the substance does not meet the classification criteria for a hazardous material under EC Directives or GHS, proper disposal procedures are crucial to ensure laboratory safety and environmental protection.[2]
Essential Safety Information
While not classified as hazardous, general laboratory safety precautions should always be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. In case of accidental contact, follow the first aid measures outlined in the SDS.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 416.99 g/mol | |
| Formula | C₂₂H₃₂N₆·HCl | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 195055-66-4 | |
| Storage Temperature | +4°C | |
| Solubility in Ethanol | Soluble to 100 mM | [1] |
| Solubility in DMSO | Soluble to 10 mM (with gentle warming) | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to be straightforward and compliant with standard laboratory practices for non-hazardous chemical waste.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound in a manner that complies with institutional and local regulations for non-hazardous chemical waste.
Materials:
-
Waste this compound (solid or in solution)
-
Designated, sealable, and clearly labeled waste container compatible with the chemical
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
-
Access to the institution's Environmental Health & Safety (EHS) department guidelines or a licensed chemical waste disposal service
Procedure:
-
Segregation and Collection:
-
Designate a specific waste container for this compound.
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weigh boats), and any material from spill clean-up, in this container.
-
If the compound is in solution, ensure the container is appropriate for liquid waste.
-
-
Labeling:
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" and "this compound".
-
Include any other information required by your institution's EHS department.
-
-
Storage:
-
Seal the waste container tightly when not in use.
-
Store the container in a designated waste accumulation area within the laboratory, away from general lab traffic and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the waste.
-
Follow their specific procedures for waste manifest and pickup.
-
If your institution does not have an EHS department, contract with a licensed chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling R121919 Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of R121919 hydrochloride, a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist. Adherence to these procedures is critical for operational safety and integrity.
Chemical and Physical Properties
A clear understanding of the substance's properties is the foundation of safe handling.
| Property | Value |
| IUPAC Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride[1] |
| Molecular Formula | C22H32N6.HCl[1] |
| Molecular Weight | 416.99 g/mol [1] |
| CAS Number | 195055-66-4[1] |
| Purity | ≥98% (HPLC) |
| Storage | Store at +4°C |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, and is not considered a hazardous substance or mixture, standard laboratory precautions are essential to minimize exposure.[1][2]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use. If dust is generated, use a NIOSH-approved respirator. |
Operational and Handling Protocols
Proper handling procedures are critical to prevent contamination and ensure experimental accuracy.
General Handling:
-
Work in a well-ventilated area.[2]
-
Avoid inhalation of dust and formation of aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Preparation of Stock Solutions:
-
The following is a general guide; always refer to your specific experimental protocol.
-
For a 10 mM stock solution: Add 2.398 mL of solvent to 1 mg of this compound.
-
Solubility may vary. Sonication may be required to fully dissolve the compound. For some biological applications, solvents such as aqueous 70% (v/v) polyethylene glycol 400 have been used.
Emergency and Disposal Procedures
Preparedness for unexpected events is a key component of laboratory safety.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Spill Response Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
